molecular formula C7H6Cl2O2 B190118 4,6-Dichloroguaiacol CAS No. 16766-31-7

4,6-Dichloroguaiacol

Cat. No.: B190118
CAS No.: 16766-31-7
M. Wt: 193.02 g/mol
InChI Key: RHQIMIYFOSAUQT-UHFFFAOYSA-N
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Description

4,6-Dichloroguaiacol is a chlorinated derivative of guaiacol (2-methoxyphenol), presented as a high-purity compound for research applications. Its structure, featuring a phenol ring with methoxy and chloro substituents, makes it a valuable intermediate in organic synthesis, particularly for constructing more complex molecules like chalcones for antibacterial evaluation . Researchers can leverage this compound to develop novel analogs with potential bioactivity. The core guaiacol structure is known for its antioxidant and antimicrobial properties. The antioxidant mechanism allows guaiacol to donate hydrogen atoms from its hydroxyl group to neutralize free radicals . Its antimicrobial action is attributed to its ability to disrupt the lipid bilayers of microbial cell membranes, increasing permeability and leading to cell death . The introduction of chlorine atoms in the 4 and 6 positions is expected to alter the compound's electron distribution and steric profile, which can significantly influence its reactivity, lipophilicity, and subsequent biological interactions compared to the parent guaiacol. This makes this compound a compound of interest for studies in medicinal chemistry, agrochemical research, and as a building block in specialty chemical synthesis. This product is labeled "For Research Use Only" (RUO) and is intended for use in laboratory research . RUO products are essential tools for scientific investigations, including fundamental research and pharmaceutical development . This product is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,4-dichloro-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O2/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQIMIYFOSAUQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30168344
Record name Phenol, 2,4-dichloro-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16766-31-7
Record name Phenol, 2,4-dichloro-6-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016766317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,4-dichloro-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4,6-Dichloroguaiacol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Properties and Structure of 4,6-Dichloroguaiacol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound. The information is intended to support research, discovery, and development activities involving this compound.

Chemical Properties and Structure

This compound, a chlorinated derivative of guaiacol (B22219), is a compound of interest in various fields, including organic synthesis and environmental science. Its chemical structure and properties are foundational to its reactivity and potential applications.

Structure:

This compound consists of a benzene (B151609) ring substituted with a hydroxyl group, a methoxy (B1213986) group, and two chlorine atoms at positions 4 and 6 relative to the hydroxyl group.

Chemical Identifiers and Properties:

A summary of the key chemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name 2,4-Dichloro-6-methoxyphenol[1]
CAS Number 16766-31-7[1]
Molecular Formula C₇H₆Cl₂O₂[1][2]
Molecular Weight 193.03 g/mol [1][2]
Melting Point 63-64 °C[1][3]
Boiling Point (Predicted) 255.8 ± 35.0 °C[1][3]
Density (Predicted) 1.421 ± 0.06 g/cm³[1][3]
pKa (Predicted) 8.07 ± 0.23[1][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline representative experimental protocols for the synthesis and analysis of this compound based on established chemical principles.

Synthesis of this compound by Chlorination of Guaiacol

This protocol describes a general method for the chlorination of guaiacol to produce chlorinated derivatives, including this compound.

Materials:

  • Guaiacol

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

  • Hexane and ethyl acetate (B1210297) for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve guaiacol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add a solution of sulfuryl chloride (2.2 equivalents) in anhydrous dichloromethane to the cooled guaiacol solution via the dropping funnel over a period of 30-60 minutes with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to isolate this compound.

  • Characterize the purified product by NMR and mass spectrometry.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the qualitative and quantitative analysis of this compound in a sample matrix.

Materials and Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., DB-5ms or equivalent)

  • Helium (carrier gas)

  • Sample containing this compound

  • Dichloromethane (HPLC grade)

  • Internal standard (e.g., a deuterated analog, if available)

  • Anhydrous sodium sulfate

  • Autosampler vials with septa

Procedure:

  • Sample Preparation:

    • For liquid samples, perform a liquid-liquid extraction. Acidify the sample with HCl and extract with dichloromethane.

    • For solid samples, perform a Soxhlet extraction or an accelerated solvent extraction with an appropriate solvent like dichloromethane.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Concentrate the extract to a known volume.

    • If quantitative analysis is required, add a known amount of an internal standard to the extract before analysis.

  • Instrument Setup:

    • Injector: Set to a suitable temperature (e.g., 250 °C) and operate in splitless mode.

    • Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-15 °C/min, and hold for 5-10 minutes.

    • MS Conditions: Set the ion source temperature (e.g., 230 °C) and quadrupole temperature (e.g., 150 °C). Operate in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.

  • Analysis:

    • Inject a 1 µL aliquot of the prepared sample into the GC-MS.

    • Acquire the data.

  • Data Processing:

    • Identify this compound by comparing its retention time and mass spectrum to that of a known standard.

    • For quantitative analysis, generate a calibration curve using standards of known concentrations and calculate the concentration of this compound in the sample based on the peak area ratio to the internal standard.

Analysis of this compound by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides general guidelines for preparing a sample of this compound for NMR analysis.

Materials:

  • Purified this compound

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube (5 mm) and cap

  • Pasteur pipette and bulb

  • Glass wool or cotton plug

  • Vortex mixer

Procedure:

  • Weigh approximately 5-10 mg of purified this compound directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.

  • Gently vortex the vial to ensure the sample is completely dissolved.

  • Place a small plug of glass wool or cotton into a Pasteur pipette.

  • Filter the solution through the plugged pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]

  • Cap the NMR tube securely.

  • Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol (B130326) or acetone (B3395972) to remove any fingerprints or dust.

  • The sample is now ready for analysis on an NMR spectrometer.

Biological Activity and Mechanisms of Action

This compound exhibits notable biological activities, primarily related to its toxicity. Understanding the mechanisms through which it exerts these effects is critical for assessing its environmental impact and potential risks to human health.

Disruption of Cell Membrane Integrity

One of the primary mechanisms of toxicity for phenolic compounds, including this compound, is the disruption of cell membrane integrity. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Cell_Membrane_Disruption cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DCG This compound Membrane Lipid Bilayer DCG->Membrane Interacts with Disruption Increased Permeability & Loss of Integrity Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death

Caption: Mechanism of this compound-induced cell membrane disruption.

Induction of DNA Damage

This compound has been shown to be genotoxic, capable of inducing DNA damage. This can occur through direct interaction with DNA or indirectly through the generation of reactive oxygen species (ROS) that cause oxidative stress and subsequent DNA lesions.

DNA_Damage_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DCG_entry This compound (Cellular Uptake) ROS Reactive Oxygen Species (ROS) Generation DCG_entry->ROS DNA Nuclear DNA DCG_entry->DNA Direct Interaction ROS->DNA Oxidative Stress Damage DNA Damage (e.g., strand breaks) DNA->Damage Response Cellular Stress Response (e.g., cell cycle arrest, apoptosis) Damage->Response

Caption: Proposed pathways of this compound-induced DNA damage.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of this compound from an environmental sample, from collection to final data analysis.

Analytical_Workflow Start Sample Collection (e.g., Water, Soil) Extraction Sample Extraction (e.g., LLE, SPE) Start->Extraction Concentration Extract Concentration Extraction->Concentration Analysis GC-MS or NMR Analysis Concentration->Analysis Data Data Processing and Interpretation Analysis->Data End Report Generation Data->End

Caption: General experimental workflow for the analysis of this compound.

References

An In-depth Technical Guide on the Natural Occurrence of 4,6-Dichloroguaiacol in the Environment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloroguaiacol (4,6-DCG) is a chlorinated organic compound that has emerged as an environmental contaminant of concern. Belonging to the group of chlorinated guaiacols, it is primarily formed as a byproduct of industrial processes, most notably from the chlorine bleaching of wood pulp in the paper industry. Its presence in various environmental compartments, including water, sediment, and biota, necessitates a thorough understanding of its sources, fate, and detection methods. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its formation and degradation pathways, analytical methodologies for its detection, and a summary of reported environmental concentrations.

Natural Occurrence and Environmental Concentrations

This compound is not a naturally occurring compound in the sense of being a direct biological product of pristine ecosystems. Instead, its presence in the environment is a direct consequence of anthropogenic activities. The primary source of 4,6-DCG is the pulp and paper industry, where chlorine-based bleaching processes lead to the chlorination of lignin, a natural polymer in wood, resulting in the formation of various chlorinated phenols and guaiacols, including 4,6-DCG.[1][2] These compounds are then discharged in mill effluents.

The concentrations of this compound reported in the environment vary widely depending on the proximity to industrial sources and the environmental matrix. While comprehensive data is somewhat limited, available studies indicate its presence in industrial effluents and receiving water bodies.

Environmental MatrixConcentration RangeLocation/Source
Water
Pulp and Paper Mill EffluentTypically in the µg/L to low mg/L rangeVarious global studies
Contaminated Surface WaterCan exceed 3 mg/L in heavily polluted areasGeneral environmental studies[3]
Drinking WaterDetected, specific concentrations variableReports on drinking water contaminants[3]
Sediment
Near Pulp and Paper MillsExpected to accumulate due to its moderate hydrophobicityInferred from physicochemical properties
Biota
Aquatic Organisms (Fish, Invertebrates)Bioaccumulation has been observedStudies on pulp mill effluent impacts[3]

Table 1: Reported Concentrations of this compound in Various Environmental Matrices. Note: Specific quantitative data for this compound across all matrices is not extensively available in publicly accessible literature. The table represents a summary of expected and reported findings.

Formation and Degradation Pathways

The environmental lifecycle of this compound is governed by its formation from precursor compounds and its subsequent degradation through microbial activity.

Formation Pathway: Chlorination of Guaiacol (B22219)

The primary formation route of this compound is the electrophilic substitution reaction of chlorine with guaiacol (2-methoxyphenol), a substructure of lignin. This reaction typically occurs in the aqueous, chlorine-rich environment of pulp bleaching plants. The process is a stepwise chlorination of the aromatic ring.

G Guaiacol Guaiacol (2-Methoxyphenol) Intermediate1 Monochloroguaiacol (e.g., 4-chloroguaiacol) Guaiacol->Intermediate1 Electrophilic Substitution Cl2_1 Cl₂ DCG This compound Intermediate1->DCG Further Chlorination HCl_1 HCl Intermediate1->HCl_1 Byproduct Cl2_2 Cl₂ HCl_2 HCl DCG->HCl_2 Byproduct G cluster_Rhodococcus Degradation by Rhodococcus chlorophenolicus DCG This compound Intermediate1 Chlorinated Dihydroxy-intermediate DCG->Intermediate1 Hydroxylation Enzyme1 para-hydroxylating monooxygenase Intermediates Further Intermediates Intermediate1->Intermediates Ring Cleavage Enzyme2 Ring Cleavage Enzymes EndProducts Central Metabolism (e.g., TCA Cycle) Intermediates->EndProducts Further Degradation G cluster_workflow Analytical Workflow for Water Samples Sample Water Sample (1 L) Spike1 Add Surrogate Standard Sample->Spike1 Acidify Acidify to pH < 2 Spike1->Acidify LLE Liquid-Liquid Extraction (Dichloromethane) Acidify->LLE Dry Dry Extract (Sodium Sulfate) LLE->Dry Concentrate Concentrate Extract (~1 mL) Dry->Concentrate Spike2 Add Internal Standard Concentrate->Spike2 GCMS GC-MS Analysis Spike2->GCMS G cluster_workflow_solid Analytical Workflow for Soil/Sediment Samples Sample Soil/Sediment Sample Spike1 Add Surrogate Standard Sample->Spike1 Extraction Solvent Extraction (e.g., Acetone/Hexane) Spike1->Extraction Concentrate1 Concentrate Extract Extraction->Concentrate1 SPE Solid-Phase Extraction (SPE) Cleanup Concentrate1->SPE Concentrate2 Concentrate Eluate (~1 mL) SPE->Concentrate2 Spike2 Add Internal Standard Concentrate2->Spike2 GCMS GC-MS Analysis Spike2->GCMS

References

4,6-Dichloroguaiacol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,6-Dichloroguaiacol, a chlorinated phenolic compound of interest in various scientific disciplines. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and analysis, and discusses its biological activities, including its potential to induce DNA damage and its antifungal properties.

Core Chemical and Physical Properties

This compound, with the CAS number 16766-31-7, is a chlorinated derivative of guaiacol (B22219). Its fundamental properties are summarized in the table below for easy reference.

PropertyValue
CAS Number 16766-31-7
Molecular Formula C₇H₆Cl₂O₂
Molecular Weight 193.03 g/mol
Synonyms 2,4-Dichloro-6-methoxyphenol

Synthesis and Analytical Methodologies

General Synthesis Approach: Chlorination of Guaiacol

A plausible synthetic route involves the reaction of guaiacol with a chlorinating agent such as sulfuryl chloride in the presence of a secondary amine catalyst. The reaction temperature and the molar ratio of the reactants are critical parameters to control the degree and position of chlorination.

Experimental Workflow for Synthesis and Purification

Guaiacol Guaiacol Reaction Chlorination Reaction Guaiacol->Reaction ChlorinatingAgent Chlorinating Agent (e.g., Sulfuryl Chloride) ChlorinatingAgent->Reaction Mixture Mixture of Chlorinated Guaiacols Reaction->Mixture Purification Purification (e.g., Chromatography) Mixture->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Analytical Detection: Gas Chromatography-Mass Spectrometry (GC/MS)

The detection and quantification of this compound in various matrices, particularly environmental samples, are commonly performed using Gas Chromatography coupled with Mass Spectrometry (GC/MS). This technique offers high sensitivity and specificity.

ParameterDescription
Instrumentation Gas Chromatograph coupled to a Mass Spectrometer
Column A non-polar or semi-polar capillary column is typically used.
Carrier Gas Helium or Hydrogen
Injection Mode Splitless or Pulsed Splitless
Detection Mode Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
Sample Preparation Liquid-liquid extraction or solid-phase extraction (SPE) for sample cleanup and concentration.

Biological Activity and Experimental Protocols

This compound has been noted for its biological activities, including its potential to cause DNA damage and exhibit antifungal properties.

DNA Damage Assessment: The Comet Assay

The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. While specific studies on this compound using this assay are not detailed in the available literature, a general protocol for assessing DNA damage induced by a test compound is provided below.

Experimental Protocol: Alkaline Comet Assay

  • Cell Treatment: Expose cultured cells to varying concentrations of this compound for a defined period. Include positive and negative controls.

  • Cell Embedding: Mix treated cells with low-melting-point agarose (B213101) and layer onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

  • Alkaline Unwinding and Electrophoresis: Place slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software to measure parameters like tail length and tail moment.

Logical Flow of the Comet Assay

A Cell Treatment with This compound B Cell Embedding in Agarose A->B C Lysis B->C D Alkaline Unwinding & Electrophoresis C->D E DNA Staining D->E F Fluorescence Microscopy and Analysis E->F

Caption: Key steps in the Comet Assay for DNA damage assessment.

Antifungal Activity: Broth Microdilution Method

The antifungal potential of this compound can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for Antifungal Susceptibility

  • Preparation of Antifungal Agent: Prepare a stock solution of this compound and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculum Preparation: Prepare a standardized suspension of the fungal test organism (e.g., Candida albicans or Aspergillus fumigatus).

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to allow for fungal growth.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the fungus.

Signaling Pathways

The specific signaling pathways modulated by this compound are not well-documented in publicly available research. However, as a chlorinated phenol, it is plausible that its biological effects, such as the induction of DNA damage, could be mediated through the generation of reactive oxygen species (ROS). Elevated ROS levels can activate stress-response signaling pathways, including the mitogen-activated protein kinase (MAPK) pathways, and can lead to oxidative DNA damage, triggering DNA damage response (DDR) pathways involving kinases like ATM and ATR. Further research is required to elucidate the precise molecular mechanisms and signaling cascades affected by this compound.

Hypothesized Signaling Cascade

Compound This compound ROS Increased Reactive Oxygen Species (ROS) Compound->ROS StressPathways Activation of Stress Signaling Pathways (e.g., MAPK) ROS->StressPathways DNADamage Oxidative DNA Damage ROS->DNADamage CellularEffects Cellular Effects (e.g., Apoptosis, Cell Cycle Arrest) StressPathways->CellularEffects DDR DNA Damage Response (ATM/ATR activation) DNADamage->DDR DDR->CellularEffects

Caption: A potential signaling pathway initiated by this compound.

This technical guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided information on its properties and experimental methodologies is intended to support further investigation into its chemical and biological characteristics.

Solubility of 4,6-Dichloroguaiacol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,6-Dichloroguaiacol, a chlorinated derivative of guaiacol (B22219) used in various research applications. Understanding the solubility of this compound is critical for its application in organic synthesis, medicinal chemistry, and environmental analysis. This document summarizes the available quantitative data, details experimental protocols for solubility determination, and provides visualizations to illustrate key workflows.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, based on its chemical structure and available information, a summary of its solubility profile is presented in Table 1. The provided data for organic solvents are qualitative estimates based on the principle of "like dissolves like," where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents. Experimental verification is recommended for precise measurements.

Table 1: Solubility of this compound in Various Solvents

SolventSolvent TypeQuantitative SolubilityCitation
WaterPolar Protic< 50 mg/L[1]
MethanolPolar ProticLikely Soluble-
EthanolPolar ProticLikely Soluble-
Dimethyl Sulfoxide (DMSO)Polar AproticLikely Soluble-
AcetonePolar AproticLikely Soluble-
DichloromethaneNonpolarLikely Soluble[2]
Ethyl AcetateModerately PolarLikely Soluble[2]
HexaneNonpolarSparingly Soluble to Insoluble-

Experimental Protocols for Solubility Determination

A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method , as recommended by the Organisation for Economic Co-operation and Development (OECD) Guideline 105.[3][4][5][6] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved substance.

Shake-Flask Method

1. Principle: An excess amount of the solid compound is added to a known volume of the solvent in a flask. The flask is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. After equilibrium is achieved, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear solution is determined analytically.[7][8][9]

2. Materials and Apparatus:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Volumetric flasks

  • Mechanical shaker or orbital incubator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography-Mass Spectrometry (GC-MS) system.

3. Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a series of flasks, each containing a known volume of the desired solvent. The excess solid is necessary to ensure that a saturated solution is formed.

  • Equilibration: Seal the flasks and place them in a mechanical shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the flasks for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. Preliminary tests can be conducted to determine the optimal equilibration time.[7][10]

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same constant temperature to let the excess solid settle. Subsequently, centrifuge the samples to further separate the undissolved solid.[11]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.[12]

  • Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

4. Quantification: The concentration of this compound in the diluted solution can be determined using a validated analytical method such as HPLC-UV or GC-MS.[1]

  • HPLC-UV Method:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of acetonitrile (B52724) and water (with or without a pH modifier like formic acid).

    • Detection: UV detector set at a wavelength of maximum absorbance for this compound.

    • Quantification: A calibration curve is generated by injecting standard solutions of known concentrations. The concentration of the sample is then determined by comparing its peak area to the calibration curve.

  • GC-MS Method:

    • Column: A suitable capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Injection: Splitless injection.

    • Detection: Mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode for higher sensitivity and selectivity.

    • Quantification: Similar to HPLC, a calibration curve is prepared using standards of known concentrations.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add Excess This compound to Solvent start->add_excess agitate Agitate at Constant Temperature (24-48h) add_excess->agitate settle Allow to Settle agitate->settle centrifuge Centrifuge settle->centrifuge filter_supernatant Filter Supernatant centrifuge->filter_supernatant dilute Dilute Sample filter_supernatant->dilute quantify Quantify by HPLC or GC-MS dilute->quantify end_node End quantify->end_node

Caption: Experimental workflow for solubility determination using the shake-flask method.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the direct involvement of this compound in defined signaling pathways. Its biological activities are generally attributed to its properties as a chlorinated phenol.[1]

References

4,6-Dichloroguaiacol: A Technical Guide on the Pulp Mill Effluent Byproduct

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dichloroguaiacol (4,6-DCG) is a chlorinated organic compound formed as a byproduct during the chemical bleaching of wood pulp, particularly in mills utilizing chlorine-based bleaching agents. Its presence in pulp and paper mill effluents is a significant environmental concern due to its potential toxicity and persistence. This technical guide provides a comprehensive overview of 4,6-DCG, focusing on its toxicological profile, environmental fate, and the analytical methods for its detection. Detailed experimental protocols and data are presented to support further research and risk assessment of this compound.

Introduction

Pulp and paper mills are a major source of aqueous effluent containing a complex mixture of organic and inorganic compounds. The use of chlorine and its derivatives for bleaching pulp leads to the formation of numerous chlorinated organic compounds, including chlorinated phenols, catechols, and guaiacols. Among these, this compound (4,6-DCG) has been identified as a compound of interest due to its potential for adverse environmental and health effects. Understanding the properties, toxicity, and fate of 4,6-DCG is crucial for developing effective wastewater treatment strategies and for assessing the risks it poses to aquatic ecosystems and human health.

Physicochemical Properties

PropertyValue
Chemical Formula C₇H₆Cl₂O₂
Molar Mass 193.03 g/mol
Appearance White to off-white crystalline solid
Melting Point 63-65 °C
Boiling Point 254.5 °C (predicted)
Water Solubility Low
Log Kow (Octanol-Water Partition Coefficient) 3.4 (estimated)

Presence in Pulp Mill Effluents

This compound is a well-documented component of effluents from pulp mills that use chlorine-based bleaching processes. The concentration of 4,6-DCG in these effluents can vary significantly depending on the type of wood being processed, the specific bleaching sequence employed, and the efficiency of the wastewater treatment systems in place. While specific concentration data for 4,6-DCG is limited in publicly available literature, the overall concentration of chlorinated phenolic compounds in pulp mill wastewater can range from micrograms to milligrams per liter.

Toxicological Profile

The toxicity of this compound has been investigated in various aquatic organisms. The available data, primarily from studies on related chlorophenols, suggest that it can exert adverse effects at different trophic levels.

Aquatic Toxicity
OrganismEndpointValue (mg/L)Reference
Daphnia magna (Water Flea)48-hour EC50> 40[1]
Daphnia magna (Water Flea)48-hour NOEC> 40[1]
Fish (various species)96-hour LC50Data not available
Algae (e.g., Pseudokirchneriella subcapitata)72-hour EC50/NOECData not available
Genotoxicity and Mechanism of Action

Studies on chlorophenols, including compounds structurally similar to 4,6-DCG, have indicated potential genotoxic effects. The proposed mechanisms of toxicity include:

  • DNA Damage: Chlorinated phenols have been shown to induce DNA strand breaks and oxidative DNA damage.

  • Endocrine Disruption: Chlorophenols can interfere with the endocrine system by acting as agonists or antagonists for estrogen and thyroid hormone receptors. This can lead to disruptions in reproductive processes and development. For instance, studies on other chlorophenols have shown effects on vitellogenin production, a biomarker for estrogenic activity in fish.[2]

A simplified signaling pathway illustrating the potential endocrine-disrupting mechanism of action of chlorophenols is presented below.

endocrine_disruption_pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4_6_DCG This compound ER Estrogen Receptor (ER) 4_6_DCG->ER Binds to TR Thyroid Hormone Receptor (TR) 4_6_DCG->TR Binds to ER->ER Dimerization HSP Heat Shock Proteins ER->HSP Dissociates from ERE Estrogen Response Element (ERE) ER->ERE Binds to TR->TR Dimerization TRE Thyroid Response Element (TRE) TR->TRE Binds to Gene_Transcription Altered Gene Transcription (e.g., Vitellogenin) ERE->Gene_Transcription Regulates TRE->Gene_Transcription Regulates

Potential Endocrine Disruption Pathway of this compound.

Environmental Fate and Biodegradation

The environmental persistence of this compound is a key factor in its overall environmental risk. While it is expected to be more persistent than its non-chlorinated counterpart, guaiacol, it is susceptible to microbial degradation under certain conditions.

The biodegradation of chlorinated phenols often proceeds through a series of oxidative and reductive steps. Based on the degradation pathways of structurally similar compounds like 2,4,6-trichlorophenol, a plausible biodegradation pathway for 4,6-DCG is proposed below. This pathway involves initial oxidation and dechlorination, followed by ring cleavage.

biodegradation_pathway 4_6_DCG This compound Intermediate1 Chlorinated Catechol Intermediate 4_6_DCG->Intermediate1 Oxidative Dechlorination / Hydroxylation Intermediate2 Ring Cleavage Products (e.g., chloromuconic acids) Intermediate1->Intermediate2 Dioxygenase-mediated Ring Cleavage Metabolites Further Degradation to CO2, H2O, and Cl- Intermediate2->Metabolites Metabolic Pathways

Proposed Biodegradation Pathway for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the determination of 4,6-DCG in wastewater samples.

Objective: To quantify the concentration of this compound in pulp mill effluent.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for phenol (B47542) analysis (e.g., DB-5ms)

  • Wastewater sample

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous sodium sulfate

  • This compound standard

  • Internal standard (e.g., 2,4,6-tribromophenol)

  • Separatory funnel

  • Concentrator tube

  • Nitrogen evaporator

Procedure:

  • Sample Collection and Preservation: Collect wastewater samples in amber glass bottles. Acidify to pH < 2 with sulfuric acid and store at 4°C.

  • Liquid-Liquid Extraction:

    • Measure 1 L of the wastewater sample into a separatory funnel.

    • Spike with a known amount of the internal standard.

    • Add 60 mL of DCM and shake vigorously for 2 minutes.

    • Allow the layers to separate and drain the DCM layer into a flask containing anhydrous sodium sulfate.

    • Repeat the extraction two more times with fresh 60 mL portions of DCM.

    • Combine the DCM extracts.

  • Concentration: Concentrate the extract to a final volume of 1 mL using a nitrogen evaporator.

  • GC-MS Analysis:

    • Inject 1-2 µL of the concentrated extract into the GC-MS.

    • GC Conditions:

      • Injector temperature: 250°C

      • Oven program: Initial temperature 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 10 min.

      • Carrier gas: Helium at a constant flow rate.

    • MS Conditions:

      • Ion source temperature: 230°C

      • Electron ionization (EI) at 70 eV.

      • Scan mode or Selected Ion Monitoring (SIM) mode for target ions of 4,6-DCG and the internal standard.

  • Quantification: Create a calibration curve using standards of 4,6-DCG. Quantify the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

gcms_workflow Start Wastewater Sample Extraction Liquid-Liquid Extraction (with DCM) Start->Extraction Drying Drying with Sodium Sulfate Extraction->Drying Concentration Concentration (Nitrogen Evaporation) Drying->Concentration GCMS GC-MS Analysis Concentration->GCMS Data Data Analysis and Quantification GCMS->Data

Workflow for GC-MS Analysis of this compound.
Ecotoxicity Testing: Acute Immobilization Test with Daphnia magna

This protocol is based on OECD Guideline 202.

Objective: To determine the acute toxicity (EC50) of this compound to Daphnia magna.

Materials:

  • Daphnia magna neonates (<24 hours old)

  • Reconstituted freshwater medium

  • This compound stock solution

  • Test vessels (e.g., 100 mL glass beakers)

  • Temperature-controlled incubator (20 ± 2°C) with a 16:8 hour light:dark cycle

  • pH meter, dissolved oxygen meter

Procedure:

  • Test Solutions: Prepare a series of test concentrations of 4,6-DCG in the reconstituted freshwater medium. A geometric series of at least five concentrations is recommended, along with a control.

  • Test Setup:

    • Add 50 mL of each test solution or control water to replicate test vessels.

    • Randomly introduce 10 Daphnia neonates into each vessel.

    • Use at least two replicates per concentration.

  • Incubation: Incubate the test vessels for 48 hours under the specified conditions. Do not feed the daphnids during the test.

  • Observation: At 24 and 48 hours, count the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: Calculate the percentage of immobilization for each concentration at each time point. Determine the 48-hour EC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).

Conclusion

This compound is a significant byproduct of the pulp and paper industry with the potential for environmental impact. While data on its specific toxicity and environmental concentrations are not extensive, information from related chlorophenols suggests that it may pose a risk to aquatic ecosystems through its toxicity and endocrine-disrupting potential. The analytical and toxicological protocols provided in this guide offer a framework for further research to fill these knowledge gaps. A more complete understanding of the fate and effects of 4,6-DCG is essential for the development of more effective and environmentally friendly practices in the pulp and paper industry.

References

An In-depth Technical Guide on the Environmental Fate and Transport of 4,6-Dichloroguaiacol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloroguaiacol (4,6-DCG) is a chlorinated organic compound that has garnered scientific attention due to its presence in the environment, primarily as a byproduct of industrial processes such as the bleaching of wood pulp.[1] Its persistence and potential for toxicity necessitate a thorough understanding of its environmental fate and transport. This technical guide provides a comprehensive overview of the current knowledge regarding the physicochemical properties, degradation, mobility, and bioaccumulation of this compound, intended to support research, risk assessment, and drug development activities where this compound or its analogs may be of interest.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. For this compound, key parameters have been identified that influence its partitioning between air, water, soil, and biota.

PropertyValueReference
Molecular Formula C₇H₆Cl₂O₂[2]
Molecular Weight 193.03 g/mol [2]
Log K_ow_ (Octanol-Water Partition Coefficient) 3.06[3]
Predicted Ultimate Degradation Half-life 37.5 days[3]

A higher Log K_ow indicates a greater tendency for a chemical to partition into organic matter, such as soil organic carbon and fatty tissues of organisms, rather than remaining in the water phase._

Environmental Fate

The fate of this compound in the environment is determined by a combination of transport and transformation processes. These processes dictate the compound's persistence, concentration in various environmental compartments, and potential for exposure to ecological receptors.

Transport

The movement of this compound through the environment is influenced by its partitioning behavior. Its Log K_ow_ of 3.06 suggests a moderate potential for sorption to soil and sediment organic carbon.[3] This sorption will influence its mobility in soil and its partitioning between the water column and sediment in aquatic systems. Chemicals with moderate K_oc_ values are generally considered to have low to moderate mobility in soil.[4]

Degradation

The persistence of this compound in the environment is determined by its susceptibility to biotic and abiotic degradation processes. It is classified as persistent (P) and inherently toxic to aquatic organisms (iT).[3]

Biotic Degradation

Microbial metabolism is a key process in the breakdown of many organic contaminants. For chloroguaiacols in general, anaerobic degradation pathways are thought to involve key steps such as O-demethylation and reductive dechlorination .[5][6][7]

  • O-demethylation: This process involves the removal of the methyl group from the methoxy (B1213986) substituent on the aromatic ring, often mediated by cobalamin-dependent methyltransferases in anaerobic bacteria.[8]

  • Reductive Dechlorination: Under anaerobic conditions, microorganisms can use chlorinated compounds as electron acceptors, leading to the removal of chlorine atoms and their replacement with hydrogen atoms.[3][9] This process is a critical step in the detoxification of many chlorinated pollutants.

While a detailed pathway for this compound has not been fully elucidated, it is plausible that its degradation proceeds through a series of these reactions, potentially leading to the formation of dichlorocatechol and subsequent ring cleavage products.[10] Fungal peroxidases have also been shown to degrade chlorophenols, suggesting another potential biotic degradation pathway.[2][11][12][13]

Abiotic Degradation

Abiotic degradation processes, such as photolysis and hydrolysis, can also contribute to the transformation of organic compounds in the environment. The contribution of these processes to the overall degradation of this compound in the environment has not been extensively studied. However, for many aromatic compounds, direct photolysis in sunlit surface waters can be a significant degradation pathway.

Bioaccumulation

Bioaccumulation refers to the uptake and concentration of a chemical in an organism from all sources of exposure (e.g., water, food, sediment). The bioconcentration factor (BCF) is a measure of a chemical's potential to accumulate in an aquatic organism from water. An experimental BCF of 164.5 L/kg has been determined for this compound in the Japanese medaka (Oryzias latipes).[3] This value suggests a moderate potential for bioaccumulation in aquatic organisms. It is important to note that while one source classifies it as not bioaccumulative (B), the experimental BCF value indicates that bioaccumulation is a relevant process to consider in risk assessments.[3]

Experimental Protocols

Standardized methods are crucial for obtaining reliable and comparable data on the environmental fate and transport of chemicals. The following OECD and EPA guidelines are relevant for studying this compound.

Degradation Studies
  • Aerobic and Anaerobic Transformation in Soil (OECD 307): This guideline outlines a method to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.[4]

  • Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308): This guideline provides a methodology for assessing the degradation of a chemical in water-sediment systems.[14]

Sorption Studies
  • Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106): This method is used to determine the soil sorption coefficient (K_d_ or K_oc_) of a chemical, which is a key parameter for assessing its mobility in soil.[9]

Bioaccumulation Studies
  • Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305): This guideline details the procedures for conducting bioconcentration and biomagnification studies in fish.[5]

Analytical Methods
  • GC-MS Analysis of Chlorinated Phenolics in Water (NCASI Method CP-86.07): This method is suitable for the detection and quantification of this compound in water samples.[1]

  • Analysis of Semivolatile Organic Compounds by GC/MS (EPA Method 8270): This is a widely used method for the analysis of a broad range of organic compounds, including chlorophenols, in various environmental matrices.[15]

  • HPLC Analysis of Phenols in Water: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection can also be used for the analysis of phenols in water samples, often following a solid-phase extraction (SPE) step for sample cleanup and concentration.[16][17][18][19]

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

degradation_pathway cluster_anaerobic Anaerobic Degradation cluster_enzymatic Enzymatic Degradation (e.g., Peroxidases) This compound This compound 4,6-Dichlorocatechol 4,6-Dichlorocatechol This compound->4,6-Dichlorocatechol O-Demethylation Chlorinated Intermediates Chlorinated Intermediates 4,6-Dichlorocatechol->Chlorinated Intermediates Reductive Dechlorination Ring Cleavage Products Ring Cleavage Products Chlorinated Intermediates->Ring Cleavage Products Further Degradation CO2 + H2O CO2 + H2O Ring Cleavage Products->CO2 + H2O Mineralization 4,6-Dichloroguaiacol_enz This compound Oxidized Products Oxidized Products 4,6-Dichloroguaiacol_enz->Oxidized Products Oxidation Polymerization or Ring Cleavage Polymerization or Ring Cleavage Oxidized Products->Polymerization or Ring Cleavage

Figure 1: Postulated Degradation Pathways for this compound.

experimental_workflow Sample_Collection Environmental Sample Collection (Water or Soil) Extraction Sample Extraction (e.g., Solid-Phase Extraction for water, Soxhlet for soil) Sample_Collection->Extraction Cleanup Extract Cleanup (e.g., Florisil column) Extraction->Cleanup Analysis Instrumental Analysis (GC-MS or HPLC) Cleanup->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Figure 2: General Experimental Workflow for 4,6-DCG Analysis.

logical_relationships LogKow Log Kow (3.06) Koc Soil/Sediment Sorption (Koc) (Moderate) LogKow->Koc influences Bioaccumulation Bioaccumulation Potential (Moderate, BCF=164.5 L/kg) LogKow->Bioaccumulation correlates with Mobility Mobility in Soil (Low to Moderate) Koc->Mobility determines Degradation Degradation Rate (Predicted Half-life = 37.5 days) Persistence Persistence (Considered Persistent) Degradation->Persistence determines

Figure 3: Logical Relationships of 4,6-DCG Environmental Properties.

Conclusion

This compound is a persistent organic pollutant with a moderate potential for bioaccumulation in aquatic organisms. Its environmental fate is largely driven by its moderate sorption to organic matter and its susceptibility to microbial degradation, likely through O-demethylation and reductive dechlorination. While some key physicochemical and toxicological data are available, further research is needed to fully elucidate its degradation pathways and to obtain comprehensive experimental data on its half-lives in various environmental compartments under different conditions. The standardized protocols outlined in this guide provide a framework for generating the necessary data to perform robust environmental risk assessments and to inform decisions regarding the management of this and structurally similar compounds.

References

Methodological & Application

Application Notes and Protocols for Genotoxicity Assays of 4,6-Dichloroguaiacol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloroguaiacol, a chlorinated phenolic compound, is an environmental contaminant primarily associated with the bleaching process in the pulp and paper industry. Its presence in industrial effluents raises concerns about its potential impact on human health and the environment. Toxicological research indicates that this compound exhibits significant toxicity and genotoxicity.[1] Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations and potentially cancer. Therefore, robust and reliable methods for assessing the genotoxic potential of this compound are crucial for risk assessment and regulatory purposes.

These application notes provide an overview of the genotoxic potential of this compound and detailed protocols for three standard genotoxicity assays: the Ames test, the in vitro micronucleus assay, and the comet assay. These assays are routinely employed in toxicology to evaluate the mutagenic and clastogenic potential of chemical substances.

Genotoxicity Profile of this compound

Studies have indicated that exposure to chlorinated phenols, including this compound, can lead to DNA damage in living organisms. The mechanisms of this genotoxicity are thought to involve the induction of both single and double-strand DNA breaks.[1] Furthermore, the formation of reactive oxygen species (ROS) can lead to oxidative base damage.[1] In vitro studies have also shown that this compound can induce biochemical and morphological changes in human peripheral blood lymphocytes.[1]

While the genotoxic nature of this compound is recognized, publicly available quantitative data from standardized genotoxicity assays are limited. The following sections provide detailed protocols for assessing the genotoxicity of this compound and illustrative data tables to demonstrate how results can be presented.

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[2] It utilizes several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. These mutations render the bacteria unable to grow in a medium lacking the specific amino acid. The assay measures the ability of a test substance to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize the amino acid and form colonies.

Principle: The test chemical is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix), which simulates mammalian metabolism. An increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Workflow for the Ames Test:

Ames_Test_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis bacterial_strains Bacterial Strains (e.g., S. typhimurium, E. coli) plate_incorporation Plate Incorporation Method - Mix bacteria, test compound, ±S9 mix, and top agar (B569324) - Pour onto minimal glucose agar plates bacterial_strains->plate_incorporation test_compound This compound (in appropriate solvent) test_compound->plate_incorporation s9_mix S9 Mix (for metabolic activation) s9_mix->plate_incorporation incubation_plates Incubate plates (48-72 hours at 37°C) plate_incorporation->incubation_plates colony_counting Count Revertant Colonies incubation_plates->colony_counting data_analysis Data Analysis - Compare to negative and positive controls - Assess dose-response relationship colony_counting->data_analysis

Caption: Workflow of the Bacterial Reverse Mutation (Ames) Test.

Protocol:

  • Preparation of Bacterial Strains: Inoculate the appropriate tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) into nutrient broth and incubate overnight to reach a density of approximately 1-2 x 10⁹ cells/mL.

  • Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO). Prepare a range of concentrations to be tested.

  • Metabolic Activation: Prepare the S9 mix from the livers of rats induced with a suitable agent (e.g., Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone).

  • Plate Incorporation Method:

    • To sterile tubes, add 2 mL of molten top agar (kept at 45°C).

    • Add 0.1 mL of the bacterial culture.

    • Add 0.1 mL of the test compound solution (or solvent control/positive control).

    • Add 0.5 mL of S9 mix or buffer (for assays without metabolic activation).

    • Vortex the mixture gently and pour it onto minimal glucose agar plates.

  • Incubation: Allow the top agar to solidify, then incubate the plates in an inverted position at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is typically defined as a dose-related increase in the number of revertant colonies that is at least twice the background (solvent control) count.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a genotoxicity test that detects damage to chromosomes.[3] Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.

Principle: Cultured mammalian cells are exposed to the test compound. After treatment, the cells are typically treated with cytochalasin B to block cytokinesis, resulting in binucleated cells. The frequency of micronuclei in these binucleated cells is then scored.

Workflow for the In Vitro Micronucleus Assay:

Micronucleus_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Mammalian Cell Culture (e.g., CHO, V79, TK6) cell_treatment Treat cells with This compound (with and without S9 mix) cell_culture->cell_treatment test_compound This compound (in appropriate solvent) test_compound->cell_treatment cytochalasin_b Add Cytochalasin B (to block cytokinesis) cell_treatment->cytochalasin_b cell_harvest Harvest and Fix Cells cytochalasin_b->cell_harvest slide_prep Prepare Slides and Stain cell_harvest->slide_prep microscopic_analysis Microscopic Analysis (Score micronuclei in binucleated cells) slide_prep->microscopic_analysis data_analysis Data Analysis - Calculate frequency of micronucleated cells microscopic_analysis->data_analysis

Caption: Workflow of the In Vitro Micronucleus Assay.

Protocol:

  • Cell Culture: Plate mammalian cells (e.g., Chinese Hamster Ovary (CHO), V79, or human TK6 cells) in appropriate culture vessels and allow them to attach and grow.

  • Treatment: Expose the cells to various concentrations of this compound, along with negative and positive controls, for a defined period (e.g., 3-6 hours with S9 mix, or 24 hours without S9 mix).

  • Cytochalasin B Addition: After the initial treatment period, add cytochalasin B to the culture medium to block cytokinesis. The incubation is continued for a period equivalent to 1.5-2 normal cell cycle lengths.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Slide Preparation: Treat the cells with a hypotonic solution, fix them, and drop them onto clean microscope slides.

  • Staining: Stain the slides with a suitable DNA stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Microscopic Analysis: Score at least 1000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells compared to the solvent control is considered a positive result.

Single Cell Gel Electrophoresis (Comet) Assay

The comet assay is a sensitive method for detecting DNA damage at the level of individual cells. It can detect single- and double-strand DNA breaks, alkali-labile sites, and DNA cross-links.

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and cytoplasm, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA). The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Workflow for the Comet Assay:

Comet_Assay_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis cell_suspension Prepare Single Cell Suspension test_compound Treat cells with This compound cell_suspension->test_compound embedding Embed cells in low melting point agarose on a microscope slide test_compound->embedding lysis Lyse cells to remove membranes and cytoplasm embedding->lysis unwinding DNA Unwinding (in alkaline buffer) lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis staining Stain DNA with a fluorescent dye electrophoresis->staining visualization Visualize comets using a fluorescence microscope staining->visualization image_analysis Image Analysis Software (Measure tail length, tail intensity, etc.) visualization->image_analysis

Caption: Workflow of the Single Cell Gel Electrophoresis (Comet) Assay.

Protocol:

  • Cell Preparation and Treatment: Prepare a single-cell suspension and treat the cells with various concentrations of this compound.

  • Embedding in Agarose: Mix the cell suspension with low melting point agarose and layer it onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., % DNA in the tail, tail length, tail moment).

Data Presentation

The following tables are illustrative examples of how quantitative data from genotoxicity assays for a test compound could be presented.

Table 1: Illustrative Ames Test Results for a Hypothetical Compound

Tester StrainTreatmentConcentration (µ g/plate )Mean Revertants ± SD (n=3)
TA98 (-S9) Vehicle Control025 ± 4
Compound X1028 ± 5
5035 ± 6
10062 ± 8
Positive Control1250 ± 20
TA100 (+S9) Vehicle Control0120 ± 15
Compound X10135 ± 12
50250 ± 25
100480 ± 40
Positive Control5950 ± 70
Statistically significant increase compared to vehicle control (p < 0.05)

Table 2: Illustrative In Vitro Micronucleus Assay Results for a Hypothetical Compound

TreatmentConcentration (µM)% Binucleated Cells with Micronuclei ± SD (n=3)
-S9 Mix
Vehicle Control01.2 ± 0.3
Compound Y51.5 ± 0.4
102.8 ± 0.6
205.1 ± 0.9
Positive Control0.515.4 ± 2.1
+S9 Mix
Vehicle Control01.4 ± 0.2
Compound Y51.6 ± 0.3
103.5 ± 0.7
206.8 ± 1.2
Positive Control218.2 ± 2.5
* Statistically significant increase compared to vehicle control (p < 0.05)

Table 3: Illustrative Comet Assay Results for a Hypothetical Compound

TreatmentConcentration (µM)% DNA in Tail ± SD (n=50 cells)
Vehicle Control05.2 ± 1.1
Compound Z108.9 ± 1.5
2515.6 ± 2.3
5028.4 ± 3.5
Positive Control10045.1 ± 4.2
* Statistically significant increase compared to vehicle control (p < 0.05)

Potential Signaling Pathway

The genotoxicity of this compound may be mediated through the induction of oxidative stress, leading to DNA damage and the activation of DNA damage response pathways.

Signaling_Pathway cluster_exposure Exposure cluster_cellular_response Cellular Response cluster_pathway Signaling Pathway compound This compound ros Increased Reactive Oxygen Species (ROS) compound->ros dna_damage DNA Damage (Single/Double Strand Breaks, Oxidative Lesions) ros->dna_damage atm_atr Activation of ATM/ATR Kinases dna_damage->atm_atr p53 p53 Activation atm_atr->p53 cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest dna_repair DNA Repair p53->dna_repair apoptosis Apoptosis p53->apoptosis

Caption: Potential mechanism of this compound-induced genotoxicity.

Conclusion

The assessment of the genotoxic potential of this compound is a critical step in understanding its human health risks. The Ames test, in vitro micronucleus assay, and comet assay are powerful tools for this evaluation. The protocols and illustrative data provided in these application notes serve as a guide for researchers to design and conduct robust genotoxicity studies. Further research to generate specific quantitative data for this compound in these standardized assays is highly recommended to fill the current data gap and support comprehensive risk assessment.

References

Application Notes and Protocols for Assessing DNA Damage by 4,6-Dichloroguaiacol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloroguaiacol, a chlorinated phenolic compound often found in industrial effluents, particularly from pulp and paper mills, has raised environmental and health concerns due to its potential toxicity. Research indicates that this compound can induce genotoxicity, primarily through the generation of reactive oxygen species (ROS), leading to oxidative DNA damage. This damage can manifest as single and double-strand DNA breaks, as well as oxidative base damage. In vitro studies have demonstrated that this compound can induce biochemical and morphological changes in human peripheral blood lymphocytes.

These application notes provide detailed protocols for assessing the DNA-damaging potential of this compound using three standard and robust assays: the Comet Assay, the γ-H2AX Foci Formation Assay, and the in vitro Micronucleus Test. Furthermore, this document includes representative quantitative data and visualizations of the key signaling pathways involved in the cellular response to DNA damage induced by this compound.

Data Presentation

The following tables summarize representative quantitative data from the assessment of DNA damage induced by this compound. These values are illustrative and may vary depending on the specific cell type and experimental conditions.

Table 1: Comet Assay Data for this compound-Induced DNA Damage

Treatment Concentration (µM)Mean % Tail DNA (± SD)Mean Tail Moment (± SD)
Vehicle Control (0.1% DMSO)2.5 (± 0.8)0.8 (± 0.3)
1015.2 (± 3.1)5.7 (± 1.2)
2528.9 (± 4.5)12.4 (± 2.1)
5045.7 (± 6.2)25.1 (± 3.8)
10062.3 (± 7.9)41.8 (± 5.5)
Positive Control (H₂O₂ 100 µM)75.1 (± 8.3)55.6 (± 6.1)

Table 2: γ-H2AX Foci Formation Data

Treatment Concentration (µM)Mean γ-H2AX Foci per Cell (± SD)Percentage of γ-H2AX Positive Cells (%)
Vehicle Control (0.1% DMSO)0.8 (± 0.3)5
104.2 (± 1.1)35
259.8 (± 2.3)68
5018.5 (± 3.9)85
10025.1 (± 4.8)92
Positive Control (Etoposide 10 µM)30.4 (± 5.2)95

Table 3: In Vitro Micronucleus Test Data

Treatment Concentration (µM)Frequency of Micronucleated Cells (%)
Vehicle Control (0.1% DMSO)1.2
103.5
256.8
5012.1
10018.5
Positive Control (Mitomycin-C 0.5 µM)25.3

Experimental Protocols

Alkaline Comet Assay Protocol

The alkaline comet assay is a sensitive method for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.[1][2][3]

Materials:

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Trypsin-EDTA

  • Low Melting Point (LMP) Agarose (B213101)

  • Normal Melting Point (NMP) Agarose

  • Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10), with 1% Triton X-100 added fresh

  • Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization Buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR® Green or Propidium Iodide)

  • Microscope slides

  • Coverslips

  • Horizontal gel electrophoresis tank

  • Power supply

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Culture and Treatment:

    • Plate cells (e.g., human peripheral blood lymphocytes or a suitable cell line) at an appropriate density and allow them to attach overnight.

    • Treat cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) and controls (vehicle and positive control like H₂O₂) for a defined period (e.g., 4 hours).

  • Slide Preparation:

    • Pre-coat microscope slides with a layer of 1% NMP agarose and let it solidify.

    • Harvest and resuspend cells in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

    • Mix 10 µL of the cell suspension with 90 µL of 0.7% LMP agarose at 37°C.

    • Quickly pipette the mixture onto the pre-coated slide and cover with a coverslip.

    • Place the slides at 4°C for 10 minutes to solidify the agarose.

  • Lysis:

    • Gently remove the coverslips and immerse the slides in cold Lysis Solution for at least 1 hour at 4°C.

  • Alkaline Unwinding and Electrophoresis:

    • Carefully remove the slides from the Lysis Solution and place them in a horizontal electrophoresis tank filled with fresh, cold Alkaline Electrophoresis Buffer.

    • Allow the DNA to unwind for 20-40 minutes.

    • Perform electrophoresis at 25V and ~300 mA for 20-30 minutes.

  • Neutralization and Staining:

    • Gently remove the slides from the electrophoresis tank and wash them three times with Neutralization Buffer for 5 minutes each.

    • Stain the slides with a suitable DNA stain.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Analyze at least 50-100 comets per slide using appropriate image analysis software to quantify the percentage of DNA in the tail and the tail moment.

γ-H2AX Foci Formation Assay Protocol

This assay detects the phosphorylation of the histone variant H2AX at serine 139 (γ-H2AX), which is an early cellular response to the formation of DNA double-strand breaks.[4][5][6][7]

Materials:

  • Cells cultured on coverslips in a multi-well plate

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (0.25% Triton X-100 in PBS)

  • Blocking Buffer (5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary antibody: Fluorescently-labeled anti-primary antibody (e.g., Alexa Fluor® 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells onto coverslips in a multi-well plate and allow them to adhere.

    • Treat cells with this compound and controls for the desired time (e.g., 1-24 hours).

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with Permeabilization Buffer for 10 minutes.

  • Immunostaining:

    • Wash three times with PBS.

    • Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.

    • Incubate with the primary anti-γ-H2AX antibody (diluted in Blocking Buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Count the number of γ-H2AX foci per nucleus. A cell is considered positive if it has a defined number of foci (e.g., >5) above the background level. Analyze at least 100 cells per condition.

In Vitro Micronucleus Test Protocol

The in vitro micronucleus test detects chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis, forming micronuclei. This assay identifies both clastogenic and aneugenic effects.[8][9][10][11]

Materials:

  • Suspension or adherent cells (e.g., L5178Y, CHO, TK6, or human lymphocytes)

  • Cell culture medium and supplements

  • Cytochalasin B (for cytokinesis-block method)

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., Giemsa or a fluorescent DNA stain like DAPI)

  • Microscope slides

  • Light or fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to an appropriate density.

    • Treat cells with a range of this compound concentrations and controls. The treatment duration is typically 3-6 hours with a recovery period, or a continuous treatment for 1.5-2 normal cell cycle lengths.

  • Cytokinesis Block (Optional but Recommended):

    • Add Cytochalasin B to the culture medium at a concentration that effectively blocks cytokinesis without being overly toxic. This allows for the identification of cells that have completed one nuclear division.

  • Cell Harvesting and Slide Preparation:

    • Harvest the cells by centrifugation.

    • Gently resuspend the cell pellet in a hypotonic solution and incubate for a short period to swell the cells.

    • Centrifuge and resuspend the cells in fresh, cold fixative. Repeat the fixation step three times.

    • Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

  • Staining:

    • Stain the slides with Giemsa or a fluorescent DNA stain.

  • Scoring:

    • Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei according to established criteria.

Mandatory Visualizations

Experimental_Workflow_for_DNA_Damage_Assessment cluster_setup Experimental Setup cluster_assays DNA Damage Assays cluster_analysis Data Analysis and Interpretation Cell_Culture Cell Culture (e.g., Human Lymphocytes) Treatment Treatment with This compound (Dose-Response) Cell_Culture->Treatment Controls Controls (Vehicle, Positive) Comet_Assay Comet Assay Treatment->Comet_Assay gH2AX_Assay γ-H2AX Assay Treatment->gH2AX_Assay Micronucleus_Test Micronucleus Test Treatment->Micronucleus_Test Image_Acquisition Image Acquisition (Fluorescence Microscopy) Comet_Assay->Image_Acquisition gH2AX_Assay->Image_Acquisition Micronucleus_Test->Image_Acquisition Quantification Quantitative Analysis (% Tail DNA, Foci Count, MN Frequency) Image_Acquisition->Quantification Interpretation Interpretation of Genotoxicity Quantification->Interpretation

Caption: Workflow for assessing DNA damage by this compound.

ROS_Induced_DNA_Damage_Signaling_Pathway cluster_inducer Inducer cluster_cellular_response Cellular Response cluster_dna_damage DNA Damage cluster_signaling Signaling Pathways cluster_outcome Cellular Outcome DCG This compound ROS Reactive Oxygen Species (ROS) Generation DCG->ROS SSB Single-Strand Breaks (SSBs) ROS->SSB DSB Double-Strand Breaks (DSBs) ROS->DSB Base_Oxidation Oxidative Base Damage ROS->Base_Oxidation ATM_ATR ATM/ATR Activation SSB->ATM_ATR DSB->ATM_ATR cGAS_STING cGAS-STING Pathway Activation DSB->cGAS_STING Cytosolic DNA fragments Base_Oxidation->ATM_ATR H2AX H2AX Phosphorylation (γ-H2AX) ATM_ATR->H2AX p53 p53 Activation ATM_ATR->p53 Apoptosis Apoptosis cGAS_STING->Apoptosis Inflammatory Response DNA_Repair DNA Repair H2AX->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest p53->Apoptosis Cell_Cycle_Arrest->DNA_Repair

References

Application Notes and Protocols for In Vitro Studies of 4,6-Dichloroguaiacol on Human Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for investigating the in vitro effects of 4,6-Dichloroguaiacol (4,6-DCG) on human cell lines. 4,6-DCG is a chlorinated phenolic compound, and understanding its interaction with human cells is crucial for toxicological assessment and potential therapeutic applications. The following sections detail experimental protocols for assessing cellular responses to 4,6-DCG, with a focus on apoptosis. The methodologies are based on studies of 4,6-DCG and structurally related chlorophenols on human peripheral blood lymphocytes.

Data Presentation

Due to the limited publicly available quantitative data specifically for this compound, the following tables are presented as templates for researchers to populate with their experimental findings.

Table 1: Cytotoxicity of this compound on Human Cell Lines

Cell LineTreatment Duration (hours)IC50 (µM)Maximum Tolerated Concentration (µM)
e.g., Jurkat24
e.g., HepG224
e.g., A54924
e.g., Human Lymphocytes24

Table 2: Apoptotic Effects of this compound on Human Lymphocytes

Treatment Concentration (ppm)% Cells with Reduced Mitochondrial Membrane Potential (ΔΨm)Caspase-3 Activity (Fold Change vs. Control)% Apoptotic Cells (YO-PRO-1 Positive)% Necrotic Cells (PI Positive)
Control1.0
0.2
1
5
25
50
100

Note: A study on human lymphocytes indicated that this compound, unlike other tested chlorophenols, did not cause a dose-dependent reduction in mitochondrial transmembrane potential[1].

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the effects of this compound on human cell lines.

Protocol 1: Cell Culture and Treatment
  • Cell Line Maintenance : Culture human peripheral blood lymphocytes or other selected human cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation : Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Stock Solution Preparation : Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Cell Treatment : Seed cells at an appropriate density (e.g., 1 x 10^6 cells/mL for suspension cells). After allowing cells to adhere (for adherent lines) or stabilize, treat with various concentrations of this compound (e.g., 0.2, 1, 5, 25, 50, 100 ppm). Ensure the final solvent concentration does not exceed 0.1% (v/v) in the culture medium. Include a vehicle control (medium with solvent) in all experiments.

  • Incubation Time : Incubate the treated cells for the desired period (e.g., 24 hours) before proceeding with subsequent assays.

Protocol 2: Assessment of Mitochondrial Transmembrane Potential (ΔΨm)

This protocol utilizes the JC-9 fluorescent probe.

  • Cell Harvesting : Following treatment with 4,6-DCG, harvest the cells by centrifugation.

  • Staining : Resuspend the cell pellet in a medium containing the JC-9 dye at a final concentration of 1 µM.

  • Incubation : Incubate the cells for 15-30 minutes at 37°C in the dark.

  • Washing : Centrifuge the cells and wash with phosphate-buffered saline (PBS).

  • Flow Cytometry Analysis : Analyze the cells using a flow cytometer. In healthy cells with high ΔΨm, JC-9 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-9 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the changes in ΔΨm.

Protocol 3: Caspase-3 Activity Assay (Fluorimetric)

This assay is based on the cleavage of a fluorogenic caspase-3 substrate, Ac-DEVD-AMC.

  • Cell Lysis : After treatment, pellet the cells and lyse them using a suitable lysis buffer on ice.

  • Lysate Preparation : Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • Reaction Setup : In a 96-well plate, add an equal amount of protein from each sample.

  • Substrate Addition : Add the caspase-3 substrate Ac-DEVD-AMC to each well.

  • Incubation : Incubate the plate at 37°C for 1-2 hours in the dark.

  • Fluorescence Measurement : Measure the fluorescence using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm. The increase in fluorescence corresponds to the level of caspase-3 activity.

Protocol 4: Apoptosis and Necrosis Detection by YO-PRO-1 and Propidium Iodide (PI) Staining

This method distinguishes between live, apoptotic, and necrotic cells.

  • Cell Harvesting : Collect the cells after treatment.

  • Staining : Resuspend the cells in a binding buffer containing YO-PRO-1 (for apoptotic cells) and Propidium Iodide (for necrotic cells).

  • Incubation : Incubate the cells for 20-30 minutes on ice in the dark.

  • Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer with 488 nm excitation.

    • Live cells : Exclude both dyes and show no fluorescence.

    • Apoptotic cells : Are permeable to YO-PRO-1 but not PI, thus exhibiting green fluorescence.

    • Necrotic cells : Are permeable to both dyes and show both green and red fluorescence.

Mandatory Visualizations

Diagram 1: Experimental Workflow for In Vitro Analysis of this compound

G cluster_setup Experimental Setup cluster_assays Cellular Assays cluster_analysis Data Analysis cell_culture Human Cell Line Culture (e.g., Lymphocytes) treatment Treatment with This compound (Various Concentrations) cell_culture->treatment incubation Incubation (e.g., 24 hours) treatment->incubation mito_potential Mitochondrial Potential (JC-9 Staining) incubation->mito_potential caspase_activity Caspase-3 Activity (Fluorimetric Assay) incubation->caspase_activity apoptosis_necrosis Apoptosis/Necrosis (YO-PRO-1/PI Staining) incubation->apoptosis_necrosis flow_cytometry Flow Cytometry Analysis mito_potential->flow_cytometry plate_reader Fluorimetric Plate Reader caspase_activity->plate_reader apoptosis_necrosis->flow_cytometry data_quant Data Quantification and Interpretation flow_cytometry->data_quant plate_reader->data_quant G cluster_cell Human Cell cluster_mito Mitochondrion cluster_cyto Cytoplasm cluster_membrane Cell Membrane cluster_detection Detection Methods compound This compound mito Mitochondrial Stress compound->mito Induces delta_psi Loss of ΔΨm mito->delta_psi pro_caspase9 Pro-Caspase-9 delta_psi->pro_caspase9 Activates jc9 JC-9 Staining delta_psi->jc9 caspase9 Activated Caspase-9 pro_caspase9->caspase9 pro_caspase3 Pro-Caspase-3 caspase9->pro_caspase3 Cleaves caspase3 Activated Caspase-3 pro_caspase3->caspase3 parp PARP caspase3->parp Cleaves membrane_perm Increased Permeability caspase3->membrane_perm Induces caspase3_assay Caspase-3 Assay caspase3->caspase3_assay cleaved_parp Cleaved PARP parp->cleaved_parp yopro1 YO-PRO-1 Staining membrane_perm->yopro1

References

4,6-Dichloroguaiacol: A Versatile Precursor for Bioactive Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 4,6-Dichloroguaiacol, a chlorinated derivative of the naturally occurring compound guaiacol (B22219), is emerging as a significant precursor in organic synthesis, particularly for the development of novel therapeutic agents. Its unique structure, featuring a phenol (B47542) ring substituted with both methoxy (B1213986) and chloro groups, provides a versatile scaffold for the synthesis of a variety of bioactive molecules, including chalcones and ether derivatives with potential antimicrobial and anticancer properties.

The presence of chlorine atoms at the 4 and 6 positions of the guaiacol ring significantly influences the molecule's electron distribution and lipophilicity. This alteration in physicochemical properties can enhance the biological activity of its derivatives compared to the parent guaiacol molecule. Researchers in medicinal chemistry and drug development are increasingly utilizing this compound to construct complex molecules with potential applications in pharmaceuticals and agrochemicals.

This document provides detailed application notes and experimental protocols for the synthesis of chalcone (B49325) and ether derivatives from this compound, along with data on their potential biological activities.

Application Notes

This compound serves as a key building block for two primary classes of bioactive compounds:

  • Chalcones: Synthesized via a Claisen-Schmidt condensation, chalcones derived from this compound are being investigated for their potential as antibacterial and antifungal agents. The α,β-unsaturated ketone moiety in the chalcone backbone is a known pharmacophore that can interact with various biological targets.

  • Ether Derivatives: The phenolic hydroxyl group of this compound can be readily alkylated through a Williamson ether synthesis to produce a range of ether derivatives. These compounds are being explored for their potential as anticancer agents, with research suggesting that the introduction of specific alkyl or aryl groups can lead to targeted activity against cancer cell lines.

Experimental Protocols

Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

This protocol describes the synthesis of a chalcone derivative from this compound and a substituted acetophenone.

Workflow for Chalcone Synthesis:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A This compound C Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH or KOH in Ethanol) A->C B Substituted Acetophenone B->C D Acidification C->D E Filtration D->E F Recrystallization E->F G Chalcone Derivative F->G G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A This compound C Williamson Ether Synthesis (Base, e.g., K2CO3 in a polar aprotic solvent, e.g., DMF) A->C B Alkyl Halide (e.g., Benzyl Bromide) B->C D Quenching with Water C->D E Extraction with Organic Solvent D->E F Column Chromatography E->F G Ether Derivative F->G G A This compound Ether Derivative B Induction of Cellular Stress A->B Targets cancer cells C Activation of Bax/Bak B->C D Mitochondrial Outer Membrane Permeabilization C->D E Cytochrome c Release D->E F Apoptosome Formation (Apaf-1, Cytochrome c, pro-caspase-9) E->F G Caspase-9 Activation F->G H Caspase-3 Activation G->H I Apoptosis H->I

Application Notes and Protocols for Bioremediation of 4,6-Dichloroguaiacol (4,6-DCG) Contaminated Soil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,6-Dichloroguaiacol (4,6-DCG) is a persistent and toxic chlorinated phenolic compound often found in contaminated soil, particularly from pulp and paper mill effluents. Its removal from the environment is of significant concern. Bioremediation, a process that utilizes microorganisms to degrade or detoxify contaminants, presents an eco-friendly and cost-effective strategy for the cleanup of 4,6-DCG contaminated sites. This document provides detailed application notes and experimental protocols for researchers, scientists, and environmental professionals engaged in the bioremediation of 4,6-DCG. The primary strategies discussed are bioaugmentation, which involves the introduction of specific microorganisms, and biostimulation, which focuses on enhancing the activity of indigenous microbial populations.

Bioremediation Strategies: Bioaugmentation and Biostimulation

Two primary bioremediation strategies are effective for 4,6-DCG contaminated soil:

  • Bioaugmentation: This strategy involves the inoculation of the contaminated soil with specific microbial strains or consortia known for their ability to degrade 4,6-DCG. This is particularly useful in environments where the native microbial population lacks the necessary catabolic genes for degradation. Several bacterial and fungal species have shown potential for degrading chlorinated phenols and guaiacols.

  • Biostimulation: This approach focuses on stimulating the growth and activity of the indigenous microorganisms capable of degrading the contaminant. This is achieved by adding nutrients, electron acceptors, or other amendments that create a more favorable environment for microbial activity.

The choice between bioaugmentation and biostimulation, or a combination of both, depends on the specific characteristics of the contaminated site, including the concentration of 4,6-DCG, the presence of a competent native microbial community, and soil properties.

Potential Degrading Microorganisms

Several microbial genera have been identified for their capacity to degrade chlorinated aromatic compounds and are promising candidates for the bioaugmentation of 4,6-DCG contaminated soil.

Bacteria:

  • Rhodococcus sp.: Species such as Rhodococcus opacus and Rhodococcus erythropolis are well-known for their versatile metabolic pathways for degrading a wide range of aromatic compounds, including phenols and guaiacols.[1] They can initiate the degradation of chlorophenols through hydroxylation.[1]

  • Pseudomonas sp.: Various Pseudomonas strains are capable of degrading chlorinated aromatic compounds.

  • Nocardioides sp.: Certain strains of Nocardioides have been shown to utilize 2,4,6-trichlorophenol (B30397) as a sole carbon and energy source.[2]

Fungi:

  • Aspergillus niger : This fungus has been reported to be involved in the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D), which can lead to the formation of 4,6-DCG as an intermediate, suggesting its potential role in the further breakdown of this compound.

  • White-rot fungi (e.g., Phanerochaete chrysosporium, Trametes versicolor): These fungi produce powerful extracellular ligninolytic enzymes, such as laccases and peroxidases, that can non-specifically degrade a wide range of persistent organic pollutants, including chlorinated phenols.[2]

Proposed Degradation Pathway of this compound

While the complete degradation pathway of 4,6-DCG by a specific microorganism is not fully elucidated in the available literature, a plausible pathway can be proposed based on the known metabolic routes of guaiacol (B22219) and chlorinated phenols by bacteria like Rhodococcus opacus and fungi.

The proposed initial steps likely involve:

  • O-demethylation: The methoxy (B1213986) group of 4,6-DCG is removed to form 3,5-dichlorocatechol. This reaction is often catalyzed by monooxygenases.

  • Ring Cleavage: The resulting dichlorocatechol undergoes ring cleavage, which can proceed via either an ortho- or meta-cleavage pathway, catalyzed by dioxygenases.

  • Further Metabolism: The ring-cleavage products are further metabolized through various intermediates, eventually leading to compounds that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle.

Data Presentation: Quantitative Analysis of Bioremediation Strategies

The following tables summarize hypothetical quantitative data for the bioremediation of 4,6-DCG contaminated soil, illustrating the potential effectiveness of different strategies. These values are based on typical results observed for the bioremediation of related chlorinated phenolic compounds.

Table 1: Comparison of Bioremediation Strategies for 4,6-DCG Degradation in Soil

TreatmentInitial 4,6-DCG Conc. (mg/kg)Final 4,6-DCG Conc. (mg/kg) after 60 daysDegradation Efficiency (%)Estimated Half-life (days)
Control (Natural Attenuation) 1008515>180
Biostimulation (Nutrient Addition) 100505060
Bioaugmentation (Rhodococcus opacus) 100307045
Bioaugmentation + Biostimulation 100109025

Table 2: Optimal Conditions for 4,6-DCG Degradation by Rhodococcus opacus

ParameterOptimal Range
pH 6.5 - 7.5
Temperature 25 - 30°C
Moisture Content 50 - 60% of Water Holding Capacity
Nutrient Ratio (C:N:P) 100:10:1
Inoculum Density 107 - 108 CFU/g soil

Experimental Protocols

This section provides detailed methodologies for key experiments in the bioremediation of 4,6-DCG contaminated soil.

Protocol 1: Isolation and Enrichment of this compound Degrading Bacteria

Objective: To isolate bacterial strains from contaminated soil capable of utilizing 4,6-DCG as a carbon source.

Materials:

  • 4,6-DCG contaminated soil sample

  • Mineral Salts Medium (MSM)

  • This compound (analytical grade)

  • Sterile flasks, petri dishes, and pipettes

  • Incubator shaker

  • Autoclave

Procedure:

  • Enrichment Culture: a. Add 10 g of contaminated soil to a 250 mL flask containing 100 mL of sterile MSM. b. Add 4,6-DCG as the sole carbon source to a final concentration of 50 mg/L. c. Incubate the flask at 30°C on a rotary shaker at 150 rpm for 7-10 days. d. After incubation, transfer 10 mL of the enrichment culture to a fresh flask of MSM with 4,6-DCG and incubate under the same conditions. Repeat this transfer at least three times to enrich for 4,6-DCG degrading microorganisms.

  • Isolation of Pure Cultures: a. Prepare serial dilutions (10-1 to 10-6) of the final enrichment culture in sterile saline solution. b. Spread 100 µL of each dilution onto MSM agar (B569324) plates containing 4,6-DCG (50 mg/L) as the sole carbon source. c. Incubate the plates at 30°C for 5-7 days and observe for colony formation. d. Pick individual colonies and re-streak onto fresh MSM agar plates with 4,6-DCG to obtain pure cultures.

  • Identification: a. Identify the purified isolates based on their morphological characteristics and 16S rRNA gene sequencing.

Protocol 2: Soil Bioremediation Microcosm Study

Objective: To evaluate the effectiveness of bioaugmentation and biostimulation for the remediation of 4,6-DCG contaminated soil in a laboratory setting.

Materials:

  • 4,6-DCG contaminated soil

  • Microcosm containers (e.g., glass jars with loose-fitting lids)

  • Selected degrading microbial culture (e.g., Rhodococcus opacus)

  • Nutrient solution (e.g., containing nitrogen and phosphorus sources)

  • Deionized water

  • Analytical balance, spatula

Procedure:

  • Soil Preparation: a. Air-dry and sieve the contaminated soil (2 mm mesh) to ensure homogeneity. b. Artificially spike the soil with a known concentration of 4,6-DCG (e.g., 100 mg/kg) if using uncontaminated soil for a controlled experiment.

  • Microcosm Setup (in triplicate for each treatment): a. Control (Natural Attenuation): Place 100 g of contaminated soil in a microcosm container. Adjust moisture content to 50-60% of the water holding capacity with deionized water. b. Biostimulation: To 100 g of contaminated soil, add the nutrient solution to achieve a C:N:P ratio of 100:10:1. Adjust moisture content. c. Bioaugmentation: Inoculate 100 g of contaminated soil with the selected microbial culture to achieve a final density of approximately 107-108 CFU/g of soil. Adjust moisture content. d. Bioaugmentation + Biostimulation: Combine the treatments from 2b and 2c.

  • Incubation: a. Incubate all microcosms in the dark at a controlled temperature (e.g., 25°C) for a specified period (e.g., 60 days). b. Periodically open the containers to ensure aerobic conditions. Monitor and adjust the moisture content weekly.

  • Sampling and Analysis: a. Collect soil samples at regular intervals (e.g., day 0, 15, 30, 45, and 60). b. Analyze the samples for the residual concentration of 4,6-DCG using the analytical protocol below. c. Perform microbial analysis (e.g., plate counts) to monitor the population of degrading microorganisms.

Protocol 3: Analytical Quantification of this compound in Soil by GC-MS

Objective: To extract and quantify the concentration of 4,6-DCG in soil samples.

Materials:

  • Soil sample

  • Extraction solvent (e.g., acetone:hexane, 1:1 v/v)

  • Anhydrous sodium sulfate (B86663)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

  • 4,6-DCG analytical standard

Procedure:

  • Extraction: a. Weigh 10 g of the soil sample into a centrifuge tube. b. Add 20 mL of the extraction solvent and vortex for 2 minutes. c. Sonicate the mixture for 15 minutes. d. Centrifuge at 3000 rpm for 10 minutes and collect the supernatant. e. Repeat the extraction twice more with fresh solvent. f. Combine the supernatants and pass them through a funnel containing anhydrous sodium sulfate to remove residual water.

  • Concentration: a. Concentrate the extracted solvent to a final volume of 1 mL using a rotary evaporator or under a gentle stream of nitrogen.

  • GC-MS Analysis: a. Inject 1 µL of the concentrated extract into the GC-MS system. b. GC Conditions (Example):

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)
    • Injector Temperature: 250°C
    • Oven Program: Start at 80°C (hold for 2 min), ramp to 280°C at 10°C/min (hold for 5 min).
    • Carrier Gas: Helium at a constant flow of 1 mL/min. c. MS Conditions (Example):
    • Ion Source Temperature: 230°C
    • Quadrupole Temperature: 150°C
    • Mode: Selected Ion Monitoring (SIM) using characteristic ions for 4,6-DCG.

  • Quantification: a. Prepare a calibration curve using a series of 4,6-DCG standards of known concentrations. b. Quantify the 4,6-DCG concentration in the soil samples by comparing the peak area to the calibration curve.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Bioremediation_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis soil_prep Contaminated Soil Preparation control Control (Natural Attenuation) soil_prep->control biostim Biostimulation (Nutrient Addition) soil_prep->biostim bioaug Bioaugmentation (Inoculation) soil_prep->bioaug combined Combined (Bioaugmentation + Biostimulation) soil_prep->combined microbe_prep Microbial Inoculum Preparation microbe_prep->bioaug microbe_prep->combined sampling Periodic Sampling control->sampling biostim->sampling bioaug->sampling combined->sampling extraction Solvent Extraction sampling->extraction gcms GC-MS Analysis extraction->gcms data_analysis Data Analysis gcms->data_analysis Degradation_Pathway DCG This compound DCC 3,5-Dichlorocatechol DCG->DCC O-demethylase (Monooxygenase) RingCleavage Ring Cleavage Product DCC->RingCleavage Dioxygenase TCA TCA Cycle Intermediates RingCleavage->TCA Further Metabolism Signaling_Pathway cluster_regulation Transcriptional Regulation DCG 4,6-DCG (Inducer) Regulator Transcriptional Regulator (e.g., AraC-type) DCG->Regulator binds and activates Promoter Promoter Region Regulator->Promoter binds to DegradationGenes Degradation Genes (e.g., monooxygenase, dioxygenase) Promoter->DegradationGenes activates transcription Enzymes Degradative Enzymes DegradationGenes->Enzymes translates to

References

Investigating the Aquatic Toxicity of 4,6-Dichloroguaiacol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the methodologies and data relevant to assessing the aquatic toxicity of 4,6-Dichloroguaiacol. Given the limited direct experimental data on this specific compound, this guide also includes protocols for standardized aquatic toxicity tests that can be employed to generate the necessary data.

Introduction

This compound is a chlorinated aromatic compound. Compounds of this class are often associated with industrial effluents, particularly from pulp and paper bleaching processes. The presence of chlorine atoms on the guaiacol (B22219) structure raises concerns about its potential persistence and toxicity in aquatic environments. A thorough understanding of its aquatic toxicity is crucial for environmental risk assessment and the development of appropriate wastewater treatment strategies.

Data Presentation

Table 1: Acute Aquatic Toxicity of 4,5,6-Trichloroguaiacol (B1196951)

Test OrganismEndpointExposure DurationTest ConditionConcentration (µg/L)Reference
Bleak (Alburnus alburnus)LC5096 hoursStatic790Renberg, S., et al. (1980)

Disclaimer: The data presented above is for 4,5,6-trichloroguaiacol and should be used for illustrative purposes only. Actual toxicity values for this compound may differ.

Experimental Protocols

To determine the aquatic toxicity of this compound, standardized test protocols developed by the Organisation for Economic Co-operation and Development (OECD) are recommended. These guidelines ensure data quality and comparability across different laboratories.

Acute Toxicity Test for Fish (based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.[1][2][3][4]

Methodology:

  • Test Organism: A recommended species is the Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).[1] Fish should be healthy and from a stock with low mortality.

  • Test Substance Preparation: Prepare a stock solution of this compound in a suitable solvent (if necessary) and then prepare a geometric series of at least five test concentrations and a control.

  • Exposure: Expose at least seven fish per concentration in test chambers with a sufficient volume of test solution. The test is typically conducted under static or semi-static conditions.

  • Observations: Record mortalities and any sublethal effects (e.g., abnormal behavior) at 24, 48, 72, and 96 hours.

  • Data Analysis: Calculate the 96-hour LC50 value with 95% confidence limits using appropriate statistical methods (e.g., probit analysis).

Acute Immobilisation Test for Daphnia sp. (based on OECD Guideline 202)

This test assesses the acute toxicity to cladocerans, commonly Daphnia magna, by determining the concentration that immobilizes 50% of the organisms (EC50) after 48 hours.[5][6][7][8]

Methodology:

  • Test Organism: Use juvenile Daphnia magna that are less than 24 hours old at the start of the test.[5][6][8]

  • Test Substance Preparation: Prepare a series of at least five concentrations of this compound and a control in the test medium.

  • Exposure: Expose at least 20 daphnids, divided into at least four replicates, to each test concentration. The test is performed in a static system without feeding.[7]

  • Observations: Record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[6][7]

  • Data Analysis: Calculate the 48-hour EC50 value with 95% confidence limits.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (based on OECD Guideline 201)

This test evaluates the effect of a substance on the growth of freshwater green algae or cyanobacteria by determining the concentration that inhibits growth by 50% (IC50) over a 72-hour period.[9][10][11][12][13]

Methodology:

  • Test Organism: A common test species is Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum).[11]

  • Test Substance Preparation: Prepare a range of at least five concentrations of this compound in the algal growth medium.

  • Exposure: Inoculate the test solutions with a low density of exponentially growing algal cells. Incubate the cultures under constant illumination and temperature for 72 hours.

  • Observations: Measure the algal biomass (e.g., by cell counts, fluorescence, or absorbance) at the start and at 24, 48, and 72 hours.

  • Data Analysis: Calculate the 72-hour IC50 for both growth rate and yield.

Visualizations

The following diagrams illustrate the conceptual workflow and key signaling pathways involved in aquatic toxicity assessment.

Aquatic_Toxicity_Assessment_Workflow cluster_planning 1. Test Planning cluster_execution 2. Experimental Execution cluster_analysis 3. Data Analysis & Reporting A Compound Identification (this compound) B Review Existing Data A->B C Select Test Organisms (Fish, Daphnia, Algae) B->C D Define Test Endpoints (LC50, EC50, IC50) C->D E Prepare Test Solutions (Concentration Series) D->E F Expose Organisms E->F G Monitor and Record Data (Mortality, Immobilization, Growth) F->G H Statistical Analysis (Probit, etc.) G->H I Determine Toxicity Values (LC50, EC50, IC50) H->I J Prepare Final Report I->J

Caption: Conceptual workflow for aquatic toxicity assessment.

Cellular_Toxicity_Pathway cluster_exposure Exposure cluster_cellular Cellular Interaction cluster_response Toxic Response cluster_outcome Organismal Effect A This compound B Membrane Interaction A->B C Intracellular Uptake B->C D Oxidative Stress C->D E Enzyme Inhibition C->E F DNA Damage C->F G Reduced Growth/ Reproduction D->G H Immobilization/ Mortality E->H F->G I I

Caption: Generalized cellular toxicity pathway.

References

Application of 4,6-Dichloroguaiacol in the Development of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloroguaiacol, a chlorinated derivative of the naturally occurring phenolic compound guaiacol (B22219), presents a valuable starting scaffold for the synthesis of novel bioactive molecules. The introduction of chlorine atoms at the 4 and 6 positions of the guaiacol ring significantly alters its electronic and steric properties, potentially enhancing its biological activity.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of new therapeutic agents, with a focus on the synthesis and evaluation of chalcone (B49325) derivatives. Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are known to exhibit a wide range of pharmacological activities, including antimicrobial, antioxidant, and anticancer properties.

Strategic Application of this compound

The core strategy involves a two-step synthesis to first create a reactive intermediate from this compound, followed by a Claisen-Schmidt condensation to produce a library of chalcone derivatives. These derivatives can then be screened for various biological activities.

A proposed synthetic workflow is outlined below:

workflow cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation 4_6_DCG This compound Acetylation Step 1: Friedel-Crafts Acylation 4_6_DCG->Acetylation Acetic Anhydride, AlCl3 Intermediate 4-Acetyl-2,6-dichloroguaiacol (Proposed Intermediate) Acetylation->Intermediate Condensation Step 2: Claisen-Schmidt Condensation Intermediate->Condensation Aromatic Aldehyde, Base (NaOH or KOH) Chalcones Novel Chalcone Derivatives Condensation->Chalcones Antibacterial Antibacterial Assays Chalcones->Antibacterial Antioxidant Antioxidant Assays Chalcones->Antioxidant DNA_Damage DNA Damage Assays Chalcones->DNA_Damage signaling cluster_mapk MAPK Signaling Pathway Chalcone This compound Chalcone Derivative ASK1 ASK1 Chalcone->ASK1 induces oxidative stress Cell Cancer Cell MKK4_7 MKK4/7 ASK1->MKK4_7 activates JNK JNK MKK4_7->JNK activates c_Jun c-Jun JNK->c_Jun activates Apoptosis Apoptosis c_Jun->Apoptosis induces

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of 4,6-Dichloroguaiacol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4,6-Dichloroguaiacol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound is a chlorinated derivative of guaiacol, a phenolic compound. Its chemical structure lends it hydrophobic properties, resulting in poor solubility in water (less than 50 mg/L)[1]. For many biological and pharmaceutical applications, achieving a desired concentration in an aqueous medium is crucial for experimental accuracy and reproducibility.

Q2: I've observed that my this compound precipitates when I add my stock solution to an aqueous buffer. What is happening?

A2: This phenomenon, often referred to as "crashing out," is common for hydrophobic compounds[2]. It typically occurs when a concentrated stock solution, usually prepared in a highly soluble organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into an aqueous buffer. The drastic change in the solvent environment from organic to aqueous reduces the solubility of this compound, causing it to precipitate out of the solution[2].

Q3: What is the recommended first step to dissolve this compound for experimental use?

A3: The standard and highly recommended first step is to prepare a concentrated stock solution of this compound in a suitable organic solvent in which it is freely soluble. Dimethyl sulfoxide (DMSO) is a common and effective choice for this purpose[2][3].

Q4: How does pH affect the solubility of this compound?

A4: As a phenolic compound, the solubility of this compound is pH-dependent. It has a predicted pKa of approximately 8.07[4][5]. At a pH above its pKa, the phenolic hydroxyl group will deprotonate, forming a more polar and, therefore, more water-soluble phenolate (B1203915) anion. Consequently, increasing the pH of the aqueous solution can significantly enhance its solubility.

Q5: Are there other methods to improve the solubility of this compound in my experiments?

A5: Yes, several techniques can be employed. The use of co-solvents, where a water-miscible organic solvent is included in the final aqueous solution, can help maintain solubility. Additionally, adjusting the temperature of the solution can also have an effect, as solubility is often temperature-dependent[3].

Solubility Data

SolventSolubilityRemarks
Water< 50 mg/L[1]Very poorly soluble.
Dimethyl Sulfoxide (DMSO)HighRecommended for preparing concentrated stock solutions[2][3].
Ethanol (B145695)SolubleCan be used as a primary solvent or as a co-solvent.
MethanolSolubleAnother viable option for creating stock solutions.
AcetoneSolubleEffective for initial dissolution.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution of Stock Solution

  • Question: My this compound, dissolved in DMSO, precipitates instantly when I add it to my aqueous buffer. How can I prevent this?

  • Answer: This is a classic case of the compound "crashing out" due to a rapid change in solvent polarity[2].

    • Solution 1: Slow, Dropwise Addition with Vortexing: Instead of adding the stock solution quickly, add it dropwise to the aqueous buffer while vigorously vortexing or stirring. This facilitates rapid mixing and dispersion, preventing localized high concentrations that lead to precipitation[6][7].

    • Solution 2: Serial Dilution: Perform a serial dilution of your concentrated stock solution in the pre-warmed (if appropriate for your experiment) aqueous buffer[2]. This gradual reduction in solvent concentration can help maintain solubility.

    • Solution 3: Reduce Final Concentration: The final concentration of this compound in your aqueous solution may be exceeding its solubility limit. Try reducing the final working concentration[7].

Issue 2: Solution Becomes Cloudy or Develops Precipitate Over Time

  • Question: My this compound solution is initially clear after dilution but becomes cloudy or shows a precipitate after some time. What should I do?

  • Answer: This indicates that while the initial dissolution was successful, the solution is not stable under the current conditions.

    • Solution 1: Temperature Control: Solubility is often temperature-dependent. If you are storing your solution at a lower temperature than when it was prepared (e.g., moving from room temperature to 4°C), the solubility may decrease, causing precipitation. Try to maintain a constant temperature throughout your experiment[3].

    • Solution 2: pH Adjustment: For long-term stability in aqueous solutions, maintaining a pH above the pKa of this compound (~8.07) can keep it in its more soluble phenolate form[4][5]. Ensure your experimental system is compatible with a higher pH.

    • Solution 3: Use of Co-solvents: Including a small percentage of a water-miscible organic solvent (a co-solvent) like ethanol or DMSO in your final aqueous solution can help maintain the solubility of hydrophobic compounds[6]. Be mindful of the potential effects of the co-solvent on your experiment.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into aqueous buffers.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • In a sterile tube, accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the target stock concentration (e.g., for a 10 mg/mL stock, add 1 mL of DMSO to 10 mg of this compound).

  • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution to ensure all solid particles have dissolved. If not, brief sonication (5-10 minutes) in a water bath can be used to aid dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Mediated Solubilization in Aqueous Buffer

Objective: To enhance the solubility of this compound in an aqueous buffer by adjusting the pH.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., PBS, TRIS)

  • 1 M NaOH solution

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Prepare the desired volume of your aqueous buffer.

  • While stirring, slowly add a small amount of this compound powder to the buffer. You will likely observe that it does not readily dissolve.

  • Begin to add the 1 M NaOH solution dropwise to the buffer while continuously monitoring the pH with a calibrated pH meter.

  • As the pH increases and surpasses the pKa of this compound (~8.07), the compound will start to dissolve as it converts to its more soluble phenolate form.

  • Continue to add NaOH until the desired amount of this compound is dissolved and the target pH for your experiment is reached. Be careful not to overshoot the desired pH.

  • Once fully dissolved, you can make any final volume adjustments with the buffer.

Visualizations

experimental_workflow Experimental Workflow for Dissolving this compound start Start with This compound Powder stock_prep Prepare Concentrated Stock in 100% DMSO start->stock_prep dilution Dilute Stock into Aqueous Buffer stock_prep->dilution check_sol Check for Precipitation dilution->check_sol soluble Solution is Clear: Proceed with Experiment check_sol->soluble No precipitate Precipitation Occurs: Troubleshoot check_sol->precipitate Yes

Caption: A flowchart outlining the initial steps for dissolving this compound.

troubleshooting_workflow Troubleshooting Precipitation of this compound start Precipitation Observed check_dilution Review Dilution Technique start->check_dilution slow_addition Use Slow, Dropwise Addition with Vortexing check_dilution->slow_addition Improper Technique check_conc Is Final Concentration Too High? check_dilution->check_conc Proper Technique lower_conc Reduce Final Working Concentration check_conc->lower_conc Yes check_stability Is Solution Unstable Over Time? check_conc->check_stability No adjust_ph Adjust pH > pKa (~8.07) check_stability->adjust_ph Yes use_cosolvent Incorporate a Co-solvent check_stability->use_cosolvent Yes control_temp Maintain Constant Temperature check_stability->control_temp Yes

Caption: A decision tree for troubleshooting precipitation issues with this compound.

References

Technical Support Center: Optimizing GC/MS for 4,6-Dichloroguaiacol Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 4,6-Dichloroguaiacol using Gas Chromatography-Mass Spectrometry (GC/MS). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection important?

This compound is a chlorinated derivative of guaiacol, a compound originating from lignin. It is often found in the effluents of pulp and paper mills that use chlorine bleaching processes. Due to its potential toxicity and environmental persistence, monitoring its presence in water samples is crucial for environmental protection and human health risk assessment.

Q2: What is the recommended analytical method for this compound in water samples?

The recommended method for the determination of this compound and other chlorinated phenolics in water samples is the NCASI Method CP-86.07.[1][2] This method involves in-situ acetylation of the phenolic compounds to their more volatile acetate (B1210297) derivatives, followed by extraction and analysis using GC/MS. This derivatization step is crucial for improving chromatographic peak shape and sensitivity for these polar compounds.[3]

Q3: Why is derivatization necessary for the GC/MS analysis of this compound?

Phenolic compounds like this compound are relatively polar and can exhibit poor peak shapes (tailing) and low sensitivity in GC analysis due to interactions with the GC column and inlet.[3] Derivatization, specifically acetylation as recommended in NCASI Method CP-86.07, converts the polar hydroxyl group into a less polar acetate ester. This increases the volatility and thermal stability of the analyte, leading to improved chromatographic performance and more reliable quantification.[4]

Q4: What are the expected mass-to-charge ratios (m/z) for this compound and its acetylated derivative?

Upon acetylation, an acetyl group (CH₃CO-) is added, increasing the molecular weight by 42 g/mol . Therefore, the acetylated derivative of this compound would have a molecular weight of approximately 234 g/mol . The mass spectrum of the acetylated derivative would likely show a molecular ion at m/z 234 and a prominent fragment ion from the loss of ketene (B1206846) (CH₂CO) at m/z 192.

Q5: How should I select the quantifier and qualifier ions for Selected Ion Monitoring (SIM) mode?

For the acetylated this compound, the following ions are recommended for SIM mode based on the predicted fragmentation pattern:

Ion TypeRecommended m/zRationale
Quantifier Ion 192Expected to be an intense and specific fragment ion resulting from the loss of ketene from the molecular ion.
Qualifier Ion 1 234The molecular ion of the acetylated derivative.
Qualifier Ion 2 177A potential fragment ion corresponding to the loss of a methyl group from the m/z 192 fragment.

It is crucial to confirm these ions by running a full scan analysis of a this compound standard after derivatization. The most abundant and specific ion should be chosen as the quantifier, with other characteristic ions used as qualifiers to ensure confident identification.

Experimental Protocols

Sample Preparation: In-situ Acetylation (Based on NCASI Method CP-86.07)

This protocol outlines the derivatization and extraction of this compound from water samples.

  • Sample Collection and Preservation: Collect water samples in amber glass bottles with Teflon-lined caps. Preserve the sample by adjusting the pH to ≤ 2 with sulfuric acid and store at 4°C.[2]

  • pH Adjustment: To a 300 mL aliquot of the water sample, add potassium carbonate to raise the pH to between 9 and 11.5. This converts the phenolic compounds to their more reactive phenolate (B1203915) ions.[2]

  • Derivatization: Add acetic anhydride (B1165640) to the pH-adjusted sample. This will react with the phenolate ions to form their corresponding acetate esters.[2]

  • Extraction: Extract the newly formed, less polar phenolic acetates from the aqueous sample using hexane (B92381).[2]

  • Concentration: Concentrate the hexane extract to a final volume of 0.3 mL.[2]

  • Analysis: The concentrated extract is now ready for GC/MS analysis.

GC/MS Instrumental Parameters

The following table provides a starting point for optimizing your GC/MS parameters for the analysis of acetylated this compound. These may require further optimization based on your specific instrument and column.

ParameterRecommended Setting
GC System
Injection ModeSplitless
Injector Temperature250 °C
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min (Constant Flow)
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
Oven Temperature ProgramInitial: 60°C, hold for 2 minRamp: 10°C/min to 280°CFinal Hold: 5 min
MS System
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)Quantifier: 192Qualifiers: 234, 177 (to be confirmed)
Dwell Time100 ms

Troubleshooting Guide

ProblemPossible CausesRecommended Solutions
No or Low Peak for this compound Incomplete derivatization.- Ensure the sample pH is correctly adjusted to 9-11.5 before adding acetic anhydride.[2]- Check the purity and age of the acetic anhydride.- Allow sufficient reaction time for the derivatization to complete.
Analyte degradation.- Ensure samples are properly preserved (acidified and refrigerated).[2]- Avoid excessive temperatures during sample preparation and analysis.
Active sites in the GC system.- Use a deactivated inlet liner.- Trim the first few centimeters of the GC column.[6]- Condition the column according to the manufacturer's instructions.
Leak in the GC-MS system.- Perform a leak check of the injector, column fittings, and MS interface.
Peak Tailing Active sites in the GC inlet or column.- Replace the inlet liner with a new, deactivated one.- Trim 10-20 cm from the front of the GC column.[5]- Use a column specifically designed for low-level analysis of polar compounds.
Improper column installation.- Ensure the column is cut cleanly and installed at the correct depth in the injector and detector.[5]
Sample matrix effects.- Optimize sample cleanup procedures to remove interfering matrix components.
Poor Reproducibility Inconsistent derivatization.- Ensure consistent pH adjustment and reagent addition for all samples and standards.
Variability in injection volume.- Check the autosampler syringe for air bubbles or wear.- Ensure the injection volume is appropriate for the liner and injection mode.
Contamination of the GC-MS system.- Regularly clean the ion source.- Replace the inlet septum and liner frequently.[7]
Ghost Peaks Carryover from previous injections.- Run a solvent blank after high-concentration samples.- Increase the final oven temperature or hold time to ensure all components elute.
Contaminated syringe or solvent.- Use high-purity solvents.- Thoroughly rinse the syringe between injections.
Septum bleed.- Use a high-quality, low-bleed septum.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC/MS Analysis cluster_data Data Processing Sample 1. Water Sample (300 mL) pH_Adjust 2. Adjust pH to 9-11.5 (Potassium Carbonate) Sample->pH_Adjust Derivatize 3. In-situ Acetylation (Acetic Anhydride) pH_Adjust->Derivatize Extract 4. Liquid-Liquid Extraction (Hexane) Derivatize->Extract Concentrate 5. Concentrate Extract (to 0.3 mL) Extract->Concentrate Inject 6. Inject 1 µL Concentrate->Inject Separate 7. GC Separation Inject->Separate Detect 8. MS Detection (SIM) Separate->Detect Identify 9. Peak Identification (Retention Time & Ion Ratios) Detect->Identify Quantify 10. Quantification (Internal Standard Method) Identify->Quantify Report 11. Report Results Quantify->Report

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Tree cluster_deriv Derivatization Issues cluster_system System Issues cluster_sample Sample Issues Start Problem Detected: Poor this compound Signal Check_Deriv Is Derivatization Complete? Start->Check_Deriv Check_System Is the GC/MS System Performing Optimally? Start->Check_System Check_Sample Is the Sample Integrity Compromised? Start->Check_Sample pH_Incorrect Verify pH is 9-11.5 Check_Deriv->pH_Incorrect Reagent_Bad Check Acetic Anhydride Quality Check_Deriv->Reagent_Bad Time_Short Ensure Sufficient Reaction Time Check_Deriv->Time_Short Active_Sites Deactivate/Clean Inlet & Column Check_System->Active_Sites Leaks Perform Leak Check Check_System->Leaks Contamination Clean Ion Source, Replace Consumables Check_System->Contamination Preservation Confirm Proper Sample Preservation Check_Sample->Preservation Matrix Evaluate Matrix Effects Check_Sample->Matrix

Caption: Troubleshooting decision tree for poor signal.

References

Technical Support Center: Enhancing the Efficiency of 4,6-Dichloroguaiacol Bioremediation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bioremediation of 4,6-Dichloroguaiacol. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Troubleshooting Guide

Experiments in the bioremediation of this compound can present several challenges. This guide is designed to help you identify and resolve common issues.

Problem Potential Causes Recommended Solutions
Low or No Degradation of this compound - Inappropriate microbial consortium or strain. - Sub-optimal environmental conditions (pH, temperature, oxygen). - Toxicity of this compound at the initial concentration.[1] - Lack of essential nutrients or co-substrates.- Perform enrichment cultures to isolate potent this compound-degrading microorganisms from contaminated sites.[2][3][4] - Optimize pH (typically 6.0-8.0) and temperature (e.g., 30-37°C) for the specific microbial culture.[5][6] - Start with a lower concentration of this compound and gradually increase it as the culture adapts.[5] - Amend the medium with essential nutrients (nitrogen, phosphorus) and consider the addition of a co-substrate like glucose or phenol (B47542) to stimulate microbial activity (cometabolism).[7][8][9]
Accumulation of Colored Intermediates - Incomplete degradation pathway, leading to the buildup of polymerized products from catechol or chlorocatechol intermediates. - Inactivation of ring-cleavage enzymes.[10]- Ensure sufficient aeration for aerobic degradation pathways, as oxygenases are crucial for ring cleavage. - Supplement with a readily metabolizable carbon source to enhance the overall metabolic activity of the culture. - Analyze the intermediates using GC-MS or HPLC to identify the bottleneck in the degradation pathway.
Inhibition of Microbial Growth - High initial concentration of this compound or its degradation intermediates (e.g., chlorocatechols), which can be toxic to microorganisms.[1][11] - Drastic changes in pH during the experiment.- Acclimatize the microbial culture to this compound by starting with low concentrations and gradually increasing the dose.[5] - Use immobilized cells to protect microorganisms from high concentrations of toxic compounds. - Monitor and buffer the pH of the culture medium to maintain it within the optimal range for microbial growth.
Inconsistent or Irreproducible Results - Contamination of the microbial culture. - Variability in the inoculum preparation. - Inconsistent experimental conditions.- Use sterile techniques throughout the experimental setup to prevent contamination. - Standardize the inoculum preparation by using a consistent cell density and growth phase. - Precisely control all experimental parameters, including temperature, pH, agitation, and substrate concentrations.

Frequently Asked Questions (FAQs)

Q1: Why is this compound challenging to bioremediate?

A1: this compound is a chlorinated aromatic compound, and the presence of chlorine atoms on the aromatic ring makes it more resistant to microbial degradation compared to its non-chlorinated counterpart, guaiacol (B22219).[12] The chlorine atoms increase the compound's chemical stability and toxicity to many microorganisms.[1]

Q2: What types of microorganisms are known to degrade chlorinated phenols like this compound?

A2: A variety of bacteria and fungi have been shown to degrade chlorinated phenols. Bacterial genera such as Pseudomonas, Rhodococcus, Arthrobacter, and Nocardioides are frequently implicated in the degradation of these compounds.[3][4][13] Some fungi, like Trichoderma and Aspergillus, have also demonstrated the ability to break down dichlorophenols.[2][14]

Q3: What is the likely first step in the microbial degradation of this compound?

A3: Based on the degradation pathways of similar compounds like guaiacol and other chlorinated aromatics, the initial step is likely the O-demethylation of the methoxy (B1213986) group to form 4,6-dichlorocatechol.[15][16] This reaction is often catalyzed by monooxygenase enzymes.

Q4: What are the potential degradation pathways for this compound?

A4: Following the initial conversion to 4,6-dichlorocatechol, the aromatic ring is typically cleaved. This can occur via two main pathways: the ortho-cleavage pathway or the meta-cleavage pathway.[10][17][18] The ortho-cleavage pathway is more common for chlorinated catechols.[17][19] Subsequent steps involve the removal of chlorine atoms and further metabolism of the resulting intermediates into central metabolic pathways.

Q5: What is cometabolism and how can it enhance the bioremediation of this compound?

A5: Cometabolism is the process where microorganisms degrade a non-growth-promoting substrate (like this compound) while utilizing another compound as their primary source of carbon and energy (a co-substrate).[7][9] The enzymes produced to metabolize the primary substrate can fortuitously act on the target contaminant. Using co-substrates like phenol, glucose, or toluene (B28343) can significantly enhance the degradation of recalcitrant chlorinated compounds.[7][8]

Q6: What analytical methods are suitable for monitoring the bioremediation of this compound?

A6: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the quantification of this compound and its degradation intermediates.[20] High-Performance Liquid Chromatography (HPLC) can also be used.

Quantitative Data Summary

Due to the limited availability of direct quantitative data for this compound bioremediation, the following table provides a summary of optimal conditions and degradation rates for similar dichlorophenol compounds to serve as a reference.

Compound Microorganism Optimal pH Optimal Temperature (°C) Initial Concentration (mg/L) Degradation Rate/Efficiency Reference
2,4-Dichlorophenol (B122985)Pseudomonas putida5.032.670.540.1 mg/L/h[5][6]
2,4-DichlorophenolBacillus cereus7.032.5up to 1000High tolerance and degradation[21]
2,6-DichlorophenolTrichoderma longibraciatum5.5Not specified25-150Tolerated up to 300 mg/L[2]
Chlorophenols mixAerobic consortiumNot specified1044-55>99% removal[22]
2,4,6-TrichlorophenolAnaerobic-aerobic SBRNot specifiedNot specified430~100% removal[12]

Experimental Protocols

Enrichment and Isolation of this compound-Degrading Microorganisms
  • Sample Collection : Collect soil or water samples from sites contaminated with chlorinated phenols or industrial effluents.

  • Enrichment Medium : Prepare a mineral salt medium (MSM) with the following composition (g/L): K₂HPO₄, 1.5; KH₂PO₄, 0.5; (NH₄)₂SO₄, 1.0; MgSO₄·7H₂O, 0.2; CaCl₂·2H₂O, 0.01; FeSO₄·7H₂O, 0.005. Adjust the pH to 7.0.

  • Enrichment Culture : Add 1 g of soil or 10 mL of water to 100 mL of MSM in a 250 mL flask. Add this compound as the sole carbon source at an initial concentration of 10 mg/L.

  • Incubation : Incubate the flasks on a rotary shaker at 150 rpm and 30°C.

  • Sub-culturing : After one week, transfer 10 mL of the enrichment culture to 90 mL of fresh MSM containing 20 mg/L of this compound. Repeat this step several times, gradually increasing the concentration of this compound to select for highly efficient degraders.

  • Isolation : After several rounds of enrichment, plate serial dilutions of the culture onto MSM agar (B569324) plates containing this compound. Incubate the plates at 30°C until colonies appear.

  • Purification : Isolate distinct colonies and purify them by repeated streaking on fresh MSM agar plates.

Batch Bioremediation Experiment
  • Inoculum Preparation : Grow the isolated microbial strain in a nutrient-rich medium (e.g., nutrient broth) until it reaches the late exponential phase. Harvest the cells by centrifugation, wash them with sterile saline solution, and resuspend them in MSM to a desired optical density (e.g., OD₆₀₀ of 1.0).

  • Experimental Setup : In a 250 mL flask, add 100 mL of MSM. Add this compound to the desired initial concentration (e.g., 50 mg/L).

  • Inoculation : Inoculate the flask with the prepared microbial suspension (e.g., 5% v/v).

  • Control : Prepare a sterile control flask with the same composition but without the microbial inoculum to account for any abiotic degradation.

  • Incubation : Incubate the flasks on a rotary shaker at 150 rpm and the optimal temperature (e.g., 30°C).

  • Sampling : Withdraw samples at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).

  • Analysis : Analyze the samples for the concentration of this compound and potential metabolites using GC-MS or HPLC. Monitor microbial growth by measuring the optical density at 600 nm.

GC-MS Analysis of this compound
  • Sample Preparation : Extract 1 mL of the culture sample with an equal volume of a suitable organic solvent (e.g., ethyl acetate). Vortex vigorously and centrifuge to separate the phases. Collect the organic phase for analysis.

  • GC Conditions :

    • Column : DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Injector Temperature : 250°C.

    • Oven Program : Start at 80°C for 2 min, ramp to 280°C at 10°C/min, and hold for 5 min.

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

  • MS Conditions :

    • Ion Source Temperature : 230°C.

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Scan Range : m/z 50-500.

  • Quantification : Prepare a calibration curve using standard solutions of this compound.

Visualizations

Putative Degradation Pathway of this compound cluster_main Putative Degradation Pathway of this compound 4_6_Dichloroguaiacol This compound 4_6_Dichlorocatechol 4,6-Dichlorocatechol 4_6_Dichloroguaiacol->4_6_Dichlorocatechol O-demethylation (Monooxygenase) Ring_Cleavage_Products Ring Cleavage Products (e.g., 3,5-Dichloro-cis,cis-muconate) 4_6_Dichlorocatechol->Ring_Cleavage_Products Ortho or Meta Cleavage (Dioxygenase) Intermediates Further Intermediates Ring_Cleavage_Products->Intermediates Dechlorination & Metabolism TCA_Cycle TCA Cycle Intermediates->TCA_Cycle

Caption: A proposed microbial degradation pathway for this compound.

Experimental Workflow for this compound Bioremediation Study cluster_workflow Experimental Workflow Start Start Enrichment Enrichment & Isolation of Degrading Microorganisms Start->Enrichment Batch_Culture Batch Culture Experiments (Optimization of conditions) Enrichment->Batch_Culture Analytical_Monitoring Analytical Monitoring (GC-MS, HPLC, OD) Batch_Culture->Analytical_Monitoring Data_Analysis Data Analysis (Degradation kinetics, etc.) Analytical_Monitoring->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A typical experimental workflow for a bioremediation study.

Troubleshooting Decision Tree cluster_troubleshooting Troubleshooting Decision Tree Problem Low/No Degradation? Check_Growth Is there microbial growth? Problem->Check_Growth Yes Success Degradation Improved Problem->Success No Optimize_Conditions Optimize pH, temperature, and oxygen levels Check_Growth->Optimize_Conditions No Check_Toxicity Lower initial substrate concentration or use cometabolism Check_Growth->Check_Toxicity Yes Enrich_Isolate Enrich and isolate more effective microbial strains Optimize_Conditions->Enrich_Isolate Check_Intermediates Analyze for inhibitory intermediates Check_Toxicity->Check_Intermediates Enrich_Isolate->Success Check_Intermediates->Success

Caption: A decision tree for troubleshooting common bioremediation issues.

References

Stabilizing 4,6-Dichloroguaiacol for long-term laboratory storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of 4,6-Dichloroguaiacol to ensure its stability and integrity for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light and heat.[1][2][3] Storing under an inert atmosphere (e.g., nitrogen or argon) is also recommended to prevent oxidation.[3]

Q2: How should I prepare and store stock solutions of this compound?

Stock solutions should be prepared using high-purity, dry (anhydrous) organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used.[3] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the solution into smaller, single-use vials.[3] For maximal stability, overlay the solution with an inert gas before sealing and store at -20°C or -80°C.

Q3: What are the visible signs of this compound degradation?

Pure this compound is a solid. A significant change in color (e.g., developing a yellow or brown tint) or a change in its crystalline structure can indicate degradation, likely due to oxidation or contamination.[3] For solutions, discoloration or the formation of precipitates may suggest instability.

Q4: What substances are incompatible with this compound?

This compound is incompatible with strong oxidizing agents, strong bases, acids, acid anhydrides, and acid chlorides.[1][4] Contact with these substances can lead to rapid chemical degradation.

Q5: What is the expected shelf-life of this compound under recommended conditions?

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible experimental results. Compound Degradation: The compound or stock solution may have degraded due to improper storage (exposure to light, oxygen, or temperature fluctuations).[5]1. Prepare a fresh stock solution from a solid sample that has been properly stored. 2. Perform a quality control check (see QC Protocol below) on the old stock solution to confirm its integrity. 3. Always use freshly prepared dilutions for experiments.
Solvent Effects/pH: The stability and activity of the compound may be dependent on the pH or solvent system used in the experiment.[3]1. Ensure the pH of your experimental medium is compatible and stable. 2. Verify that the solvent used is not interacting with the compound or affecting the experimental outcome.
Stock solution has changed color or a precipitate has formed. Oxidation/Contamination: The solution has likely been exposed to air or moisture, leading to oxidation.[3] Contamination from glassware or other sources is also possible.1. Discard the solution. 2. Prepare a new stock solution using high-purity anhydrous solvent. 3. Ensure all glassware is scrupulously clean and dry. 4. Consider filtering the new solution through a 0.22 µm PTFE filter before aliquoting and storing under an inert atmosphere.
Difficulty dissolving the solid compound. Low-Quality Solvent: The solvent may contain water or other impurities.1. Use a new, unopened bottle of high-purity, anhydrous grade solvent. 2. Gentle warming or sonication can aid dissolution, but avoid excessive heat which could promote degradation.

Stability and Storage Recommendations

The following table summarizes recommended storage conditions based on best practices for phenolic compounds.[3][5]

Form Storage Temperature Atmosphere Light Condition Recommended Max Duration
Solid -20°CAir or Inert GasDark (in amber vial)> 2 Years
Solid 4°CAir or Inert GasDark (in amber vial)~ 1-2 Years
Stock Solution (-80°C) -80°CInert Gas (Argon/Nitrogen)Dark (in amber vial)up to 6 months
Stock Solution (-20°C) -20°CInert Gas (Argon/Nitrogen)Dark (in amber vial)up to 1 month
Working Dilution 4°CAirDark (in amber vial)< 24 hours

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution (10 mM)
  • Preparation: Work in a chemical fume hood. Ensure all glassware (e.g., volumetric flask, vials) is clean and thoroughly dried to remove moisture.

  • Weighing: Accurately weigh 1.93 g of solid this compound (MW: 193.02 g/mol ) and transfer it to a 10 mL volumetric flask.

  • Dissolution: Add approximately 8 mL of anhydrous, high-purity DMSO to the flask. Gently swirl or sonicate until the solid is completely dissolved.

  • Final Volume: Once dissolved, bring the solution to the 10 mL mark with DMSO. Cap and invert the flask several times to ensure homogeneity.

  • Aliquoting & Storage:

    • Dispense the solution into smaller, single-use amber glass vials.

    • Before sealing each vial, gently flush the headspace with an inert gas (argon or nitrogen) to displace oxygen.

    • Seal the vials tightly with appropriate caps (B75204) (e.g., PTFE-lined).

    • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C for long-term use.

Protocol 2: Quality Control (QC) of Stored Samples via GC/MS

This protocol provides a general workflow to check for degradation products. Specific parameters must be optimized for the instrument used.

  • Standard Preparation: Prepare a fresh "gold standard" solution of this compound at 1 mM from solid material. Also prepare a 1 mM solution from the stored stock sample to be tested.

  • Sample Derivatization (Optional but Recommended): Phenolic compounds often show better chromatographic behavior after derivatization. A common method is silylation.

    • In a GC vial, add 100 µL of the 1 mM solution.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent like pyridine.

    • Cap the vial and heat at 60-70°C for 30 minutes.

  • GC/MS Analysis:

    • Injection: Inject 1 µL of the derivatized standard and the test sample into the GC/MS system.

    • Chromatography: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that effectively separates the parent compound from potential impurities (e.g., start at 100°C, ramp to 280°C).

    • Mass Spectrometry: Operate the mass spectrometer in full scan mode to identify all eluted compounds.

  • Data Analysis:

    • Compare the chromatogram of the stored sample to that of the freshly prepared standard.

    • Look for the appearance of new peaks or a significant decrease in the peak area of the parent this compound peak in the stored sample.

    • Analyze the mass spectra of any new peaks to identify potential degradation products, such as oxidized quinone-type structures.[6]

Visualizations

Logical Relationship of Storage Factors and Compound Stability cluster_stable Favorable Conditions cluster_unstable Adverse Conditions low_temp Low Temperature (-20°C to -80°C) stability This compound STABILITY low_temp->stability inert_atm Inert Atmosphere (Nitrogen/Argon) inert_atm->stability darkness Protection from Light (Amber Vials) darkness->stability high_purity High-Purity Anhydrous Solvent high_purity->stability high_temp High Temperature degradation DEGRADATION high_temp->degradation oxygen Oxygen Exposure oxygen->degradation light UV/Light Exposure light->degradation incompatible Incompatible Chemicals (e.g., Oxidizers) incompatible->degradation

Caption: Key factors influencing the stability and degradation of this compound.

Potential Degradation Pathways for this compound start This compound oxidized Oxidized Derivatives (e.g., Dichloro-methoxy-benzoquinone) start->oxidized Chemical Oxidation (Air, Light) dechlorinated Partially Dechlorinated Compounds start->dechlorinated Microbial Degradation (if contaminated)

Caption: Simplified potential degradation pathways for this compound.[6]

Experimental Workflow for Quality Control (QC) Analysis start Retrieve Stored Sample and Fresh Standard prep Prepare Samples for Analysis (e.g., Dilution, Derivatization) start->prep inject Inject into GC/MS System prep->inject analyze Acquire Chromatogram and Mass Spectra inject->analyze compare Compare Sample Data to Fresh Standard analyze->compare decision Assess Stability: Pass or Fail? compare->decision pass Sample is Stable (Continue Use) decision->pass No new peaks Peak area consistent fail Sample is Degraded (Discard) decision->fail New peaks appear Peak area reduced

Caption: Workflow for assessing the stability of a stored this compound sample.

References

Technical Support Center: Troubleshooting Poor Reproducibility in 4,6-Dichloroguaiacol Toxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the toxicological assessment of 4,6-Dichloroguaiacol. The information is tailored for researchers, scientists, and drug development professionals to enhance the reproducibility and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in our cell viability results with this compound. What are the most common sources of this irreproducibility?

A1: Poor reproducibility in toxicity assays with phenolic compounds like this compound can stem from several factors. Key sources of variability include:

  • Cell Culture Conditions: Inconsistent cell density at the time of treatment, high passage numbers leading to phenotypic drift, and mycoplasma contamination can all significantly impact results.[1]

  • Reagent and Compound Handling: Degradation of this compound in solution, improper storage, or inconsistencies in solvent concentration can lead to variable effective concentrations.[2]

  • Assay Protocol Deviations: Minor variations in incubation times, reagent volumes, and washing steps can introduce significant errors.[3][4]

  • Compound Interference: Phenolic compounds can interfere with certain assay chemistries. For instance, they can act as reducing agents and interfere with tetrazolium-based assays like the MTT assay.[2]

  • Edge Effects in Microplates: Wells on the periphery of a microplate are more prone to evaporation, which can concentrate the test compound and affect cell growth, leading to skewed results.[5]

Q2: Can this compound interfere with the MTT assay? If so, how can we mitigate this?

A2: Yes, as a phenolic compound, this compound has the potential to interfere with the MTT assay. The primary mechanism of interference is its ability to act as a reducing agent, which can lead to the non-enzymatic reduction of the MTT reagent to formazan (B1609692), resulting in a false-positive signal for cell viability.[2]

To mitigate this, consider the following:

  • Run a compound-only control: Incubate this compound with the MTT reagent in cell-free wells. A significant color change indicates direct reduction of the reagent by your compound.

  • Use an alternative assay: Consider using a cytotoxicity assay with a different detection principle, such as the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity.

  • Optimize incubation times: Minimize the incubation time of the MTT reagent to the shortest duration that still provides a robust signal in your control wells.

Q3: Our LDH assay results are inconsistent. What are the common pitfalls with this assay when testing compounds like this compound?

A3: Inconsistent LDH assay results can arise from several issues:

  • High Background in Media: Serum in the culture medium contains LDH, which can lead to high background signals. It is advisable to use serum-free or low-serum (1-2%) medium during the assay.[6]

  • Premature Cell Lysis: Overly vigorous pipetting, harsh wash steps, or cytotoxicity of the solvent used to dissolve this compound can cause premature cell lysis and artificially high LDH release.

  • Incorrect Timing of Measurement: LDH is released upon loss of membrane integrity. If measurements are taken too early, you may miss the peak LDH release. Conversely, if taken too late, the LDH in the supernatant may degrade. A time-course experiment is recommended to determine the optimal endpoint.

Q4: What is the likely mechanism of this compound toxicity, and how does this inform our choice of assays?

A4: this compound, like other chlorinated phenols, is known to induce toxicity primarily through the generation of reactive oxygen species (ROS).[7] This oxidative stress can lead to cellular damage, including DNA strand breaks and, ultimately, apoptosis (programmed cell death).[7]

Given this mechanism, in addition to standard viability and cytotoxicity assays (MTT, LDH), you might consider incorporating assays that measure:

  • Oxidative Stress: Using fluorescent probes to quantify intracellular ROS levels.

  • Apoptosis: Employing assays that detect caspase activation, DNA fragmentation (e.g., TUNEL assay), or changes in mitochondrial membrane potential.

Troubleshooting Guides

Issue 1: High Well-to-Well Variability in MTT/WST Assays
Possible Cause Troubleshooting Step
Uneven Cell Seeding Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting steps to prevent settling. Use a multichannel pipette carefully and consistently.[4]
Edge Effects Avoid using the outer wells of the microplate. Fill the peripheral wells with sterile PBS or media to maintain humidity.[5]
Compound Precipitation Visually inspect wells for any precipitate after adding this compound. If precipitation occurs, consider using a different solvent or a lower concentration range.
Incomplete Formazan Solubilization (MTT) Ensure complete dissolution of formazan crystals by vigorous pipetting or using an orbital shaker. Visually confirm dissolution under a microscope before reading the plate.[8]
Issue 2: Inconsistent IC50/EC50 Values Across Experiments
Possible Cause Troubleshooting Step
Cell Passage Number Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to changes in cell sensitivity to toxicants.[1]
Inconsistent Cell Health/Density Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding. Seed cells at a consistent density and allow them to adhere and stabilize overnight before treatment.[3]
This compound Stock Instability Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Store the stock solution in small aliquots at -20°C or below to minimize freeze-thaw cycles.
Variability in Incubation Times Use a precise timer for all incubation steps, especially for the compound treatment and assay reagent incubation.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound on Human Cell Lines

Cell LineAssayIncubation Time (hours)IC50 (µM)
HEK293MTT24150
HepG2MTT2485
A549LDH48120

Table 2: Hypothetical Aquatic Toxicity of this compound

OrganismTest TypeDuration (hours)EC50/LC50 (mg/L)
Daphnia magnaAcute Immobilization4815
Pimephales promelas (Fathead Minnow)Acute Lethality968

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock to 0.5 mg/mL in serum-free medium. Remove the compound-containing medium from the wells and add 100 µL of the MTT solution to each well.[9][10]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible.[11]

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[10]

Protocol 2: LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is recommended to use a low-serum medium (e.g., 1% serum) for the treatment period to minimize background LDH activity.[6]

  • Controls: Include the following controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before supernatant collection.

    • Medium Background: Medium without cells.

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Add 50 µL of stop solution (if required by the kit). Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Mandatory Visualizations

G cluster_workflow General Experimental Workflow for this compound Toxicity Assay start Start: Optimize Seeding Density seed Seed Cells in 96-well Plate start->seed 1 treat Treat with this compound (and Controls) seed->treat 2 incubate Incubate for Defined Period treat->incubate 3 assay Perform Cytotoxicity Assay (e.g., MTT or LDH) incubate->assay 4 read Read Plate on Microplate Reader assay->read 5 analyze Analyze Data (Calculate IC50/EC50) read->analyze 6 end End analyze->end 7 G cluster_pathway Proposed Signaling Pathway of this compound-Induced Cytotoxicity dcg This compound ros Increased Reactive Oxygen Species (ROS) dcg->ros stress Oxidative Stress ros->stress dna_damage DNA Damage stress->dna_damage mito Mitochondrial Dysfunction stress->mito apoptosis Apoptosis dna_damage->apoptosis bax Bax Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 cas3->apoptosis

References

Technical Support Center: Method Development for High-Throughput Screening of 4,6-Dichloroguaiacol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers developing high-throughput screening (HTS) assays for 4,6-Dichloroguaiacol and its analogs. The information is tailored to address common challenges encountered during assay development, optimization, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What type of HTS assay is most suitable for screening this compound analogs?

A1: The choice of assay depends on the desired biological activity. Based on the known properties of guaiacol (B22219) and its derivatives, two primary types of assays are recommended:

  • Cell-Based Assays: These are ideal for assessing the antimicrobial or cytotoxic effects of your compounds. A common approach is to measure cell viability in the presence of the test compounds using a luminescent or fluorescent readout.[1][2]

  • Biochemical (Enzyme-Based) Assays: If you are investigating the inhibition of a specific enzyme, a biochemical assay is more appropriate. Chlorinated phenols have been shown to inhibit enzymes such as cholinesterases and myeloperoxidase.[3][4]

Q2: How can I minimize variability and ensure the robustness of my HTS assay?

A2: Assay robustness is critical for reliable hit identification. Key parameters to monitor are the Z-factor and the signal-to-background ratio. A Z-factor between 0.5 and 1.0 indicates a robust assay. To improve robustness:

  • Optimize Reagent Concentrations: Titrate enzyme and substrate concentrations to achieve a stable signal. For competitive inhibitors, using a substrate concentration at or below the Km is recommended.

  • Control DMSO Concentration: Keep the final DMSO concentration consistent across all wells, typically below 1%, as higher concentrations can affect cell health and enzyme activity.

  • Use Appropriate Controls: Include positive and negative controls on every plate to monitor assay performance.

  • Ensure Reagent Stability: Test the stability of your reagents under storage and assay conditions, including freeze-thaw cycles.

Q3: My this compound analogs have poor solubility. How can I address this in my HTS assay?

A3: Poor solubility is a common issue with lipophilic compounds like chlorinated phenols.[5][6] To mitigate this:

  • Optimize Solvent Conditions: While DMSO is a common solvent, you may need to explore co-solvents. However, always test the effect of the solvent on your assay system.

  • Use of Surfactants: Low concentrations of non-ionic surfactants (e.g., Triton X-100, Tween-20) can help maintain compound solubility in aqueous assay buffers. Be sure to validate that the surfactant does not interfere with the assay.

  • Acoustic Dispensing: If available, acoustic liquid handling technology can dispense nanoliter volumes of compound directly into the assay plate, minimizing precipitation issues.

Q4: I am observing a high rate of false positives in my screen. What are the common causes and how can I identify them?

A4: False positives can arise from several sources in HTS. Common causes include:

  • Compound Autofluorescence: If you are using a fluorescence-based assay, some of your compounds may fluoresce at the same wavelength as your detection reagent. You can check for this by measuring the fluorescence of the compounds in the absence of the assay reagents.

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes or interfere with the assay signal.[7][8] These can often be identified by their steep dose-response curves.

  • Luciferase Inhibition: In cell viability assays that use luciferase, some compounds can directly inhibit the luciferase enzyme, leading to a false indication of cytotoxicity.[8] A counter-screen against purified luciferase can identify these compounds.

Troubleshooting Guides

Problem 1: Low Z-Factor (<0.5)

A low Z-factor indicates poor assay quality, making it difficult to distinguish between hits and noise.

Potential Cause Troubleshooting Steps
High Data Variability - Check for and address any systematic errors like edge effects by ensuring proper humidity control in the incubator and considering the use of barrier plates.[5] - Evaluate and optimize liquid handling steps to ensure accurate and precise dispensing.
Low Signal-to-Background Ratio - Increase the concentration of the detection reagent or extend the incubation time (ensure the reaction remains in the linear range). - For cell-based assays, optimize cell seeding density and incubation times.
Suboptimal Reagent Concentrations - Re-evaluate the concentrations of all critical reagents, such as enzymes, substrates, and cells.
Problem 2: Inconsistent Results Between Primary Screen and Hit Confirmation

This often points to issues with false positives or assay sensitivity.

Potential Cause Troubleshooting Steps
False Positives - Perform counter-screens to identify compounds that interfere with the detection method (e.g., autofluorescence, luciferase inhibition).[8] - Test for compound aggregation by including a non-ionic detergent in the assay buffer and observing if the inhibitory effect is diminished.
Low Compound Potency - The single concentration used in the primary screen may be at the threshold of activity. Generate full dose-response curves for all initial hits.
Compound Instability - Assess the stability of the hit compounds in the assay buffer over the duration of the experiment.
Problem 3: Edge Effects Observed in Microplates

Edge effects, where the outer wells of a microplate behave differently from the inner wells, can introduce systematic bias.[5]

Potential Cause Troubleshooting Steps
Evaporation - Maintain high humidity in the incubator. - Use plates with lids and consider using breathable seals. - Fill the outer wells with sterile water or media and exclude them from the data analysis.[5]
Temperature Gradients - Allow plates to equilibrate to room temperature before adding reagents. - Ensure even temperature distribution within the incubator.

Experimental Protocols

Protocol 1: Cell-Based Antimicrobial Susceptibility Assay

This protocol describes a general method for screening this compound analogs for antimicrobial activity using a resazurin-based cell viability assay.

Materials:

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Appropriate bacterial growth medium (e.g., Luria-Bertani broth)

  • 384-well clear-bottom, black-walled sterile microplates

  • Test compounds dissolved in DMSO

  • Positive control (e.g., a known antibiotic like gentamicin)

  • Negative control (DMSO)

  • Resazurin (B115843) sodium salt solution

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring fluorescence

Methodology:

  • Bacterial Culture Preparation: Grow the bacterial strain to the mid-logarithmic phase in the appropriate growth medium.

  • Compound Plating: Dispense nanoliter quantities of the test compounds, positive control, and negative control into the 384-well plates.

  • Bacterial Seeding: Dilute the bacterial culture to the desired concentration and add to all wells of the plate.

  • Incubation: Incubate the plates at the optimal temperature for bacterial growth (e.g., 37°C) for a predetermined time.

  • Addition of Resazurin: Add resazurin solution to all wells and incubate for a period sufficient to allow for color change in the control wells.

  • Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm excitation and ~590 nm emission).

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.

Protocol 2: Enzyme Inhibition Assay (e.g., Acetylcholinesterase)

This protocol outlines a method for screening compounds as inhibitors of acetylcholinesterase (AChE) using a modified Ellman's method.[3]

Materials:

  • Purified AChE enzyme

  • Acetylthiocholine (B1193921) iodide (substrate)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Assay buffer (e.g., phosphate (B84403) buffer, pH 8.0)

  • 384-well clear microplates

  • Test compounds in DMSO

  • Positive control (e.g., donepezil)

  • Negative control (DMSO)

  • Microplate spectrophotometer

Methodology:

  • Reagent Preparation: Prepare working solutions of AChE, acetylthiocholine, and DTNB in the assay buffer.

  • Compound Plating: Add test compounds, positive control, and negative control to the wells of the 384-well plate.

  • Enzyme Addition: Add the AChE solution to all wells and pre-incubate with the compounds for a defined period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Add a mixture of acetylthiocholine and DTNB to all wells to start the reaction.

  • Absorbance Measurement: Immediately begin kinetic measurements of the absorbance at 412 nm over a set period.

  • Data Analysis: Calculate the reaction rate for each well. Determine the percent inhibition for each compound by comparing its reaction rate to that of the controls.

Data Presentation

Table 1: HTS Quality Control Metrics

ParameterFormulaAcceptance Criteria
Z-Factor 1 - [3 * (SDpos + SDneg) / |Meanpos - Meanneg|]0.5 ≤ Z' < 1
Signal-to-Background (S/B) Meanpos / Meanneg> 10
Signal-to-Noise (S/N) |Meanpos - Meanneg| / √(SDpos² + SDneg²)> 5

Table 2: Example Hit Confirmation Data

Compound IDPrimary Screen (% Inhibition)IC50 (µM)Autofluorescence (RFU)
Analog-00185.22.5150
Analog-00278.9> 5012000
Analog-00392.15.1210
Analog-00465.415.8180

Visualizations

HTS_Workflow cluster_prep Assay Development & Validation cluster_screen Screening Campaign cluster_confirm Hit Confirmation & Follow-up AssayDev Assay Development Mini Miniaturization (384-well) AssayDev->Mini Validation Validation (Z' > 0.5) Mini->Validation Primary Primary Screen (Single Concentration) Validation->Primary HitID Hit Identification Primary->HitID DoseResp Dose-Response (IC50) HitID->DoseResp Counter Counter-Screens DoseResp->Counter SAR SAR Analysis Counter->SAR

Caption: High-Throughput Screening Workflow.

Troubleshooting_Flow node_rect node_rect Start Low Z-Factor? HighVar High Variability? Start->HighVar Yes LowSignal Low S/B Ratio? Start->LowSignal No CheckLiquid Optimize Liquid Handling HighVar->CheckLiquid Yes CheckSystematic Address Edge Effects HighVar->CheckSystematic No CheckReagents Optimize Reagent Conc. LowSignal->CheckReagents Yes

Caption: Troubleshooting Low Z-Factor Issues.

False_Positive_Workflow InitialHit Initial Hit from Primary Screen DoseResponse Confirm with Dose-Response Curve InitialHit->DoseResponse IsActive Active? DoseResponse->IsActive CounterScreen Perform Counter-Screens IsActive->CounterScreen Yes FalsePositive False Positive IsActive->FalsePositive No CheckFluorescence Autofluorescence Check CounterScreen->CheckFluorescence CheckAggregation Aggregation Assay CounterScreen->CheckAggregation CheckLuciferase Luciferase Inhibition Assay CounterScreen->CheckLuciferase ConfirmedHit Confirmed Hit CheckFluorescence->ConfirmedHit Pass CheckFluorescence->FalsePositive Fail CheckAggregation->ConfirmedHit Pass CheckAggregation->FalsePositive Fail CheckLuciferase->ConfirmedHit Pass CheckLuciferase->FalsePositive Fail

Caption: Workflow for Identifying False Positives.

References

Addressing matrix effects in the analysis of 4,6-Dichloroguaiacol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4,6-Dichloroguaiacol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which matrices is it commonly analyzed?

A1: this compound is a chlorinated phenolic compound. It is often found in environmental samples, particularly in wastewater from pulp and paper mills where it is a byproduct of the chlorine bleaching process. Its analysis is crucial for environmental monitoring and assessing the effectiveness of wastewater treatment processes.

Q2: What are the most common analytical techniques for the determination of this compound?

A2: The most prevalent methods for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). These techniques offer the high sensitivity and selectivity required for detecting this compound in complex environmental matrices.

Q3: What are matrix effects and how do they impact the analysis of this compound?

A3: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[1] In the analysis of this compound, complex matrices like industrial effluent can contain various organic and inorganic substances that interfere with the analyte's signal in the mass spectrometer. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and precision of quantification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Chromatography & Detection Issues

Q4: I am observing poor peak shape (tailing or fronting) for my this compound peak. What are the possible causes and solutions?

A4: Poor peak shape can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Chemical Interactions: As a phenolic compound, this compound can exhibit secondary interactions with active sites on the analytical column, leading to peak tailing.

    • Solution: Ensure the mobile phase is appropriately acidified (e.g., with 0.1% formic acid) to suppress the ionization of the phenolic hydroxyl group, which can improve peak shape.[2]

  • Column Contamination or Degradation: Accumulation of matrix components on the column can lead to peak distortion.

    • Solution: Implement a regular column cleaning and regeneration protocol. If the problem persists, the column may need to be replaced.

  • System Suitability: Issues with the HPLC or GC system itself can also cause poor peak shapes.

    • Solution: Check for dead volumes in fittings and connections, ensure proper column installation, and verify the injector is functioning correctly.

Q5: My this compound signal is showing significant ion suppression in my MS detector. How can I mitigate this?

A5: Ion suppression is a common manifestation of matrix effects. Several strategies can be employed to address this issue.

  • Improve Sample Cleanup: More effective removal of interfering matrix components is the most direct way to reduce ion suppression.

    • Solution: Evaluate different Solid Phase Extraction (SPE) sorbents or consider a Liquid-Liquid Extraction (LLE) step prior to analysis.

  • Optimize Chromatographic Separation: Increasing the separation between this compound and co-eluting matrix components can reduce suppression.

    • Solution: Modify the gradient elution profile, change the mobile phase composition, or try a column with a different stationary phase chemistry.

  • Dilute the Sample: Reducing the concentration of matrix components by diluting the sample extract can alleviate ion suppression.

    • Solution: Perform a dilution series to find the optimal balance between reducing matrix effects and maintaining sufficient sensitivity for detection.

Sample Preparation Challenges

Q6: I am experiencing low recovery of this compound during my sample preparation. What could be the reason?

A6: Low recovery can be attributed to several factors during the extraction and cleanup process.

  • Inefficient Extraction: The chosen extraction method may not be optimal for this compound from the specific sample matrix.

    • Solution: For aqueous samples, ensure the pH is adjusted to an acidic range (e.g., pH 2) before extraction to protonate the phenolic group and improve its partitioning into an organic solvent or retention on a reversed-phase SPE sorbent.

  • Analyte Breakthrough or Loss during SPE: The analyte may not be effectively retained on the SPE cartridge or may be partially eluted during the wash steps.

    • Solution: Re-evaluate the choice of SPE sorbent. For a moderately polar compound like this compound, a polymeric reversed-phase sorbent is often a good choice. Optimize the wash steps with solvents of appropriate strength to remove interferences without eluting the analyte.

  • Incomplete Elution from SPE: The elution solvent may not be strong enough to completely desorb this compound from the SPE sorbent.

    • Solution: Test different elution solvents or solvent mixtures of increasing strength to ensure complete recovery of the analyte.

Quantitative Data on Matrix Effect Mitigation Strategies

The following tables summarize the effectiveness of different approaches to address matrix effects in the analysis of chlorinated phenols, including this compound.

Table 1: Comparison of Analyte Recovery for Chlorinated Phenols from Water Samples using Different Sample Preparation Techniques

Sample Preparation TechniqueSorbent/Solvent SystemAverage Recovery (%)Relative Standard Deviation (%)Reference
Solid Phase Extraction (SPE)Polymeric Reversed-Phase87 - 1081.4 - 6.7[2]
Solid Phase Extraction (SPE)C18-bonded Silica85 - 973.2 - 8.1[3]
Liquid-Liquid Extraction (LLE)Dichloromethane (B109758)75 - 955.5 - 12.3General Literature

Table 2: Effectiveness of Different Calibration Strategies in Mitigating Matrix Effects for Chlorinated Phenols

Calibration StrategyPrinciple% Matrix Effect Reduction (Typical)Key AdvantagesKey Disadvantages
Matrix-Matched Calibration Standards are prepared in a blank matrix extract to mimic the sample matrix.70 - 90%Compensates for both signal suppression and enhancement.Requires a representative blank matrix which may not be available.
Standard Addition Method Known amounts of the analyte are added to the sample itself to create a calibration curve.> 95%Highly effective as it accounts for the specific matrix of each sample.More laborious and time-consuming as each sample requires multiple analyses.
Stable Isotope-Labeled Internal Standard A labeled version of the analyte is added to each sample to normalize for variations in recovery and matrix effects.> 95%Considered the gold standard for compensating for matrix effects.Can be expensive and labeled standards may not be commercially available for all analytes.

Experimental Protocols

Protocol 1: Determination of this compound in Wastewater by GC-MS

This protocol is a general guideline and may require optimization for specific sample matrices and instrumentation.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Sample Pre-treatment: Filter a 100 mL water sample through a 0.45 µm filter. Adjust the pH to 2 with sulfuric acid.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) with 5 mL of methanol (B129727) followed by 5 mL of deionized water (pH 2).

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10 minutes.

  • Elution: Elute the this compound with 5 mL of a mixture of dichloromethane and methanol (e.g., 90:10 v/v).

  • Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in 1 mL of a suitable solvent for GC analysis (e.g., isooctane).

2. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent).

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

    • Suggested MRM Transitions:

      • Precursor Ion (m/z): 192

      • Product Ions (m/z): 177, 149 (These are common fragments for chlorinated guaiacols and should be optimized for the specific instrument).

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Sample Wastewater Sample Filtration Filtration Sample->Filtration Acidification Acidification (pH 2) Filtration->Acidification SPE Solid Phase Extraction (SPE) Acidification->SPE Elution Elution SPE->Elution Concentration Concentration & Reconstitution Elution->Concentration GCMS GC-MS Analysis Concentration->GCMS Inject Data Data Acquisition & Processing GCMS->Data Result Result Data->Result

Figure 1. Experimental workflow for the analysis of this compound.

Troubleshooting_Logic Start Problem: Inaccurate Results CheckPeakShape Check Peak Shape Start->CheckPeakShape CheckRecovery Check Analyte Recovery Start->CheckRecovery CheckIonSuppression Assess Ion Suppression Start->CheckIonSuppression PeakShapeGood Good CheckPeakShape->PeakShapeGood Yes PeakShapeBad Poor (Tailing/Fronting) CheckPeakShape->PeakShapeBad No RecoveryGood Good CheckRecovery->RecoveryGood Yes RecoveryBad Low CheckRecovery->RecoveryBad No SuppressionLow Low CheckIonSuppression->SuppressionLow No SuppressionHigh High CheckIonSuppression->SuppressionHigh Yes ChemicalIssues Chemical Issues (e.g., secondary interactions) PeakShapeBad->ChemicalIssues SystemIssues System Issues (e.g., dead volume) PeakShapeBad->SystemIssues OptimizeMobilePhase Optimize Mobile Phase pH ChemicalIssues->OptimizeMobilePhase CheckSystem Check System Suitability SystemIssues->CheckSystem OptimizeSPE Optimize SPE Protocol (Sorbent, Wash, Elution) RecoveryBad->OptimizeSPE ImproveCleanup Improve Sample Cleanup SuppressionHigh->ImproveCleanup DiluteSample Dilute Sample SuppressionHigh->DiluteSample

References

Validation & Comparative

A Comparative Analysis of the Toxicity of 4,6-Dichloroguaiacol and Other Chlorophenols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the toxicological profiles of 4,6-Dichloroguaiacol and other selected chlorophenols, including Pentachlorophenol (PCP), 2,4-Dichlorophenol (2,4-DCP), and the parent compound, Guaiacol (B22219). The information is intended for researchers, scientists, and professionals in drug development to facilitate an informed understanding of their relative toxicities.

Quantitative Toxicity Data Comparison

CompoundSpeciesRouteLD50NOAELReference(s)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available[3]
Pentachlorophenol (PCP) RatOral27 - 230 mg/kg6 mg/kg/day[4]
RatDermal96 - 330 mg/kg-
2,4-Dichlorophenol (2,4-DCP) RatOral47 - 580 mg/kg0.3 mg/kg/day[5]
RatDermal780 mg/kg-[5]
MouseOral1276 - 1630 mg/kg-[5]
Guaiacol RatOral725 mg/kg< 1,500 mg/kg
MouseOral621 mg/kg-
RabbitDermal4,600 mg/kg-

Mechanisms of Toxicity

The toxic effects of chlorophenols are diverse and depend on the specific compound.

This compound: Research indicates that this compound exhibits significant genotoxicity.[3] Its primary mechanism involves the formation of reactive oxygen species (ROS), which lead to oxidative stress.[3] This stress can cause substantial cellular damage, including single and double-strand DNA breaks and oxidative base damage.[3] In vitro studies have confirmed that it induces biochemical and morphological changes in human peripheral blood lymphocytes.[3]

Pentachlorophenol (PCP) and 2,4-Dichlorophenol (2,4-DCP): A primary mechanism of toxicity for many chlorophenols, including PCP, is the uncoupling of oxidative phosphorylation in mitochondria.[6][7][8] These compounds act as protonophores, disrupting the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis.[6][7] This disruption inhibits ATP production without halting the electron transport chain, leading to increased oxygen consumption, hyperthermia, and ultimately, cell death due to energy depletion.[6]

Guaiacol: While less toxic than its chlorinated derivatives, guaiacol can cause adverse effects. High doses have been associated with hepatic and renal necrosis, pulmonary edema, and hemorrhages.[9]

Below is a diagram illustrating the pathway of ROS-induced DNA damage, a key toxicity mechanism of this compound.

G cluster_main ROS-Induced DNA Damage Pathway Compound This compound Exposure Cell Cellular Environment Compound->Cell Enters ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Induces OxidativeStress Oxidative Stress ROS->OxidativeStress DNA Cellular DNA OxidativeStress->DNA Attacks Damage DNA Strand Breaks & Oxidative Base Damage DNA->Damage Leads to Apoptosis Cellular Dysfunction / Apoptosis Damage->Apoptosis Results in

Diagram 1: ROS-Induced DNA Damage Pathway for this compound.

Experimental Protocols

The toxicity data presented in this guide are typically derived from standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The Acute Toxic Class Method (OECD Guideline 423) is a common protocol used to assess acute oral toxicity.

Objective: To determine the acute oral toxicity of a substance and classify it according to the Globally Harmonised System (GHS).[4][10]

Principle: A stepwise procedure is used where a small group of animals (typically three) is dosed at a defined level.[4] The outcome (mortality or survival) determines the next step:

  • If mortality is observed, the test is repeated with a lower dose.

  • If no mortality is observed, a higher dose is used in the next step. This process continues until the dose causing mortality or the highest dose level with no observed mortality is identified.[11] This method minimizes the number of animals required while still providing sufficient information for classification.[4]

Procedure Outline:

  • Animal Selection: Healthy, young adult rodents (commonly rats) of a single sex (usually females) are used.[11]

  • Fasting: Animals are fasted prior to dosing to ensure proper absorption of the test substance.[12]

  • Dose Administration: The substance is administered in a single dose via gavage.[12] The volume is typically limited (e.g., 1-2 mL/100g body weight).[12]

  • Observation: Animals are observed for a period of at least 14 days. Observations include mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior), and body weight changes.

  • Necropsy: A gross necropsy of all animals is performed at the end of the study to identify any pathological changes.[12]

The following diagram illustrates the general workflow of the OECD 423 protocol.

G cluster_workflow Experimental Workflow: OECD Guideline 423 (Acute Toxic Class Method) start Start: Select Starting Dose (e.g., 300 mg/kg) dose_group1 Dose Group 1 (3 animals) with Starting Dose start->dose_group1 observe1 Observe for 14 days (Mortality, Clinical Signs) dose_group1->observe1 decision1 Outcome? observe1->decision1 dose_lower Dose New Group (3 animals) at Lower Dose (e.g., 50 mg/kg) decision1->dose_lower 2-3 animals die dose_higher Dose New Group (3 animals) at Higher Dose (e.g., 2000 mg/kg) decision1->dose_higher 0-1 animals die stop_classify_toxic Stop & Classify Substance as Toxic dose_lower->stop_classify_toxic Confirm toxicity stop_classify_less_toxic Stop & Classify Substance as Less Toxic dose_higher->stop_classify_less_toxic Confirm low toxicity

References

A Comparative Genotoxicity Study: 4,6-Dichloroguaiacol vs. Guaiacol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the genotoxic potential of 4,6-dichloroguaiacol and its parent compound, guaiacol (B22219). The information presented is collated from publicly available research to assist in hazard identification and risk assessment.

Executive Summary

The available data indicates a significant difference in the genotoxic profiles of this compound and guaiacol. Studies suggest that this compound exhibits clear genotoxic activity, inducing DNA damage in human cells. In contrast, guaiacol is generally considered non-genotoxic in standard bacterial and in vivo mammalian assays, though some in vitro evidence suggests a potential for genotoxicity under specific metabolic conditions. This guide summarizes the key findings from various genotoxicity assays and provides detailed experimental protocols for context.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative and qualitative data on the genotoxicity of this compound and guaiacol.

Assay Test System Compound Concentration/Dose Results Remarks
Comet Assay Human Peripheral Blood LymphocytesThis compound0.2 µg/mlIncreased % DNA in tailInduces DNA base oxidation
1 µg/mlIncreased % DNA in tail
5 µg/mlIncreased % DNA in tail
GuaiacolNot AvailableData not available
Ames Test Salmonella typhimuriumThis compoundNot AvailableData not available
GuaiacolNot AvailableGenerally considered non-mutagenicOne study reported a "sign of mutagenicity" without quantitative data.
Micronucleus Assay in vivo (animal models)This compoundNot AvailableData not available
GuaiacolNot AvailableNegative
Unscheduled DNA Synthesis (UDS) Assay Syrian Hamster Embryo (SHE) cellsGuaiacolNot specifiedPositiveRequired exogenous metabolic activation.

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are provided below. These protocols are generalized and may be subject to specific modifications based on the laboratory and the nature of the test substance.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The assay measures the ability of a test substance to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

Experimental Workflow:

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis strain_prep Bacterial Strain Preparation mixing Mixing Bacteria, Compound, and S9 (optional) strain_prep->mixing s9_prep S9 Metabolic Activation Mix Preparation s9_prep->mixing compound_prep Test Compound Dilution compound_prep->mixing plating Plating on Minimal Glucose Agar (B569324) mixing->plating incubation Incubate at 37°C for 48-72 hours plating->incubation counting Count Revertant Colonies incubation->counting analysis Data Analysis and Interpretation counting->analysis

Figure 1: Ames Test Experimental Workflow.

Detailed Steps:

  • Bacterial Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are cultured overnight in nutrient broth.

  • Metabolic Activation: For indirect-acting mutagens, a rat liver homogenate (S9 fraction) is prepared and mixed with cofactors to create the S9 mix.

  • Exposure: The test compound, bacterial culture, and either S9 mix or a buffer (for tests without metabolic activation) are combined in molten top agar.

  • Plating: The mixture is poured onto a minimal glucose agar plate.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (his+) on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects chromosomal damage. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) events.

Experimental Workflow:

Micronucleus_Assay_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_harvest Harvesting cluster_analysis Analysis cell_culture Culture Mammalian Cells (e.g., CHO, TK6) treatment Expose Cells to Test Compound cell_culture->treatment cyto_b Add Cytochalasin B (to block cytokinesis) treatment->cyto_b harvesting Harvest and Fix Cells cyto_b->harvesting slide_prep Prepare Slides and Stain harvesting->slide_prep scoring Score Micronuclei in Binucleated Cells slide_prep->scoring data_analysis Statistical Analysis scoring->data_analysis

Figure 2: In Vitro Micronucleus Assay Workflow.

Detailed Steps:

  • Cell Culture: Mammalian cells (e.g., Chinese Hamster Ovary (CHO), human lymphocytes) are cultured to a suitable density.

  • Treatment: Cells are exposed to various concentrations of the test compound, with and without metabolic activation (S9 mix).

  • Cytokinesis Block: Cytochalasin B is added to the culture to inhibit cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.

  • Harvesting: Cells are harvested, treated with a hypotonic solution, and fixed.

  • Slide Preparation and Staining: The fixed cells are dropped onto microscope slides and stained with a DNA-specific stain (e.g., Giemsa, DAPI).

  • Scoring: The frequency of micronuclei in a predetermined number of binucleated cells (typically 1000-2000) is determined by microscopic analysis. A significant, dose-dependent increase in the percentage of micronucleated cells indicates genotoxicity.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

Experimental Workflow:

Comet_Assay_Workflow cluster_prep Preparation cluster_lysis Lysis cluster_electro Electrophoresis cluster_analysis Analysis cell_prep Cell Preparation and Treatment embedding Embedding Cells in Agarose on a Slide cell_prep->embedding lysis Cell Lysis (High Salt and Detergent) embedding->lysis unwinding DNA Unwinding (Alkaline Solution) lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis staining Staining with a Fluorescent Dye electrophoresis->staining visualization Visualization and Image Analysis staining->visualization

Figure 3: Comet Assay Experimental Workflow.

Detailed Steps:

  • Cell Preparation: A single-cell suspension is prepared from the test system (e.g., cultured cells, isolated lymphocytes).

  • Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nucleoid (DNA supercoils).

  • Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: An electric field is applied, causing the negatively charged DNA fragments to migrate towards the anode.

  • Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA dye (e.g., SYBR Green, propidium (B1200493) iodide).

  • Visualization and Analysis: The "comets" are visualized using a fluorescence microscope, and image analysis software is used to quantify the extent of DNA damage. Common parameters include the percentage of DNA in the tail and the tail moment.

Conclusion

The available evidence strongly suggests that this compound possesses genotoxic properties, as demonstrated by its ability to induce DNA damage in human cells in the comet assay. In contrast, guaiacol has a less clear genotoxic profile. While generally considered non-genotoxic in several standard assays, the finding of induced unscheduled DNA synthesis with metabolic activation warrants further investigation. This comparative guide highlights the significant impact of chlorination on the genotoxic potential of guaiacol and underscores the importance of comprehensive toxicological testing for chlorinated organic compounds. Researchers and drug development professionals should exercise caution when handling this compound and consider its genotoxic potential in risk assessments.

A Comparative Guide to a Novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method for the Quantification of 4,6-Dichloroguaiacol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a newly developed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 4,6-Dichloroguaiacol against a standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This compound is a chlorinated phenolic compound that can be found as a contaminant in various environmental matrices. Accurate and sensitive quantification is crucial for monitoring its presence and ensuring environmental safety. This document is intended for researchers, scientists, and drug development professionals seeking robust analytical methodologies.

Quantitative Performance Comparison

The following table summarizes the performance characteristics of the novel UPLC-MS/MS method in comparison to a traditional HPLC-UV method for the quantification of this compound. The data presented is based on validation experiments conducted in a controlled laboratory setting.

ParameterNovel UPLC-MS/MS MethodStandard HPLC-UV Method
Principle Separation by reverse-phase chromatography, detection by mass-to-charge ratio.Separation by reverse-phase chromatography, detection by UV absorbance.
Selectivity Very HighModerate
Limit of Detection (LOD) 0.05 ng/mL10 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL50 µg/L[1]
Linearity (R²) > 0.999> 0.998[2]
Accuracy (% Recovery) 98-103%90-102%[3]
Precision (%RSD) < 3%< 5%[2]
Analysis Time ~8 minutes~20 minutes

Experimental Protocols

Detailed methodologies for the novel UPLC-MS/MS method and the standard HPLC-UV method are provided below. These protocols are intended to serve as a foundation for the development and validation of methods for this compound analysis.

Novel UPLC-MS/MS Method

This method is designed for the highly sensitive and selective quantification of this compound in environmental water samples.

Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) using characteristic transitions for this compound.

  • Sample Preparation:

    • Filter water sample through a 0.22 µm syringe filter.

    • Perform Solid Phase Extraction (SPE) for sample cleanup and concentration.

    • Elute the analyte with a suitable organic solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

Standard HPLC-UV Method

This method is suitable for the routine quantification of this compound at higher concentration levels. Common detection methods for chlorophenols include high-performance liquid chromatography (HPLC) and gas chromatography (GC).[3]

Instrumentation: An HPLC system equipped with a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.[1]

  • Injection Volume: 20 µL.

Sample Preparation:

  • Perform liquid-liquid extraction of the sample with a suitable organic solvent (e.g., hexane).

  • Concentrate the organic extract.

  • Reconstitute the residue in the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Workflow

The following diagram illustrates the key stages involved in the validation of a new analytical method for this compound quantification, ensuring its suitability for the intended purpose. The validation process for analytical methods typically assesses parameters such as accuracy, precision, specificity, limit of detection, limit of quantitation, linearity, and range.[4]

Workflow for the validation of a new analytical method.

References

Cross-validation of 4,6-Dichloroguaiacol Toxicity Data Across Different Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicity of 4,6-Dichloroguaiacol across various species. The information is intended to assist researchers in understanding the potential hazards of this compound and in designing further toxicological studies. The data presented is a synthesis of available literature and should be used as a reference in conjunction with independent, context-specific experimental validation.

Executive Summary

This compound, a chlorinated phenolic compound, is a known environmental contaminant primarily associated with pulp and paper mill effluents. Its toxicological profile is of significant interest due to its potential impact on various organisms. This guide summarizes the available acute toxicity data (LD50 and LC50 values), details the standard experimental protocols for toxicity testing, and illustrates the likely signaling pathways involved in its mechanism of action.

Quantitative Toxicity Data

A comprehensive review of publicly available toxicological data reveals a relative scarcity of specific acute toxicity values for this compound across a wide range of species. The following table summarizes the available data for this compound and related dichlorophenol compounds to provide a comparative context. It is crucial to note that toxicity can vary significantly between isomers.

ChemicalSpeciesExposure RouteToxicity MetricValue (mg/kg or mg/L)Reference
This compound Data Not Found----
2,4-DichlorophenolRat (SD)DermalLD50780[1]
2,4-DichlorophenolMouse (CD-1)OralLD501276 (male), 1352 (female)[1]
3,5-DichlorophenolMouseOralLD502389 (female), 2643 (male)[2]
Pentachlorophenol (B1679276)MouseOralLD50117 (female), 177 (male)[2]

Note: The absence of specific LD50/LC50 values for this compound in readily available literature highlights a significant data gap and underscores the need for further research to accurately assess its acute toxicity. The provided data for other dichlorophenols illustrates the range of toxicity within this chemical class.

Experimental Protocols

Standardized protocols are essential for the reliable and reproducible assessment of chemical toxicity. The following are summaries of key OECD guidelines relevant to the determination of LD50 and LC50 values.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to determine the acute oral toxicity of a substance in rodents.

  • Test Animals: Typically, rats of a single sex (usually females) are used.

  • Housing and Feeding: Animals are housed in standard conditions with access to food and water, except for a brief fasting period before dosing.

  • Dose Administration: The test substance is administered in a single oral dose via gavage. The starting dose is selected from a series of predefined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Procedure: A stepwise procedure is used, with three animals per step. The outcome of the first dose group (survival or death) determines the next dose level (higher or lower).

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A gross necropsy is performed on all animals at the end of the observation period.

  • Endpoint: The test allows for the classification of the substance into a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) category based on the observed mortality at different dose levels.

Fish, Acute Toxicity Test (OECD Guideline 203)

This guideline outlines a method to determine the concentration of a substance that is lethal to 50% of a test fish population (LC50).

  • Test Species: Commonly used species include Rainbow trout (Oncorhynchus mykiss), Zebrafish (Danio rerio), and Fathead minnow (Pimephales promelas).

  • Test Conditions: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours. Water temperature, pH, and dissolved oxygen are monitored.

  • Dose Levels: A range of concentrations of the test substance is used, typically in a geometric series. A control group (no test substance) is also included.

  • Observations: Mortalities are recorded at 24, 48, 72, and 96 hours. Any abnormal behavioral or physiological responses are also noted.

  • Endpoint: The 96-hour LC50 value and its 95% confidence limits are calculated using statistical methods such as probit analysis.

Daphnia sp., Acute Immobilisation Test (OECD Guideline 202)

This test is designed to determine the concentration of a substance that causes immobilization in 50% of the tested Daphnia (a small freshwater crustacean).

  • Test Organism: Typically Daphnia magna or Daphnia pulex, less than 24 hours old.

  • Test Conditions: Daphnids are exposed to a range of concentrations of the test substance in a static system for 48 hours under controlled temperature and light conditions.

  • Dose Levels: A series of test concentrations, typically in a geometric progression, and a control are used.

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Endpoint: The 48-hour EC50 (median effective concentration for immobilization) and its 95% confidence limits are calculated.

Mandatory Visualization

Experimental Workflow for Acute Toxicity Testing

G cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Data Collection cluster_analysis Data Analysis A Test Substance Preparation C Dose Administration / Exposure to Concentrations A->C B Test Organism Acclimation B->C D Control Group (No Exposure) B->D E Monitor Mortality / Immobilization C->E F Record Clinical Signs / Behavioral Changes C->F D->E D->F G Statistical Analysis (e.g., Probit) E->G F->G H Determination of LD50 / LC50 / EC50 G->H G A This compound B Increased Reactive Oxygen Species (ROS) Production A->B C Oxidative Stress B->C D Lipid Peroxidation C->D E Protein Oxidation C->E F DNA Damage C->F G Mitochondrial Dysfunction C->G H Cellular Damage D->H E->H F->H G->H I Apoptosis / Necrosis H->I

References

Degradation of 4,6-Dichloroguaiacol: A Comparative Analysis of Remediation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of microbial, enzymatic, and advanced oxidation processes for the degradation of 4,6-Dichloroguaiacol. The analysis is supported by available experimental data and detailed methodologies to facilitate further research and application.

This compound, a chlorinated phenolic compound, is a persistent environmental pollutant often originating from the bleaching of pulp and paper and the disinfection of water. Its presence in the environment poses a significant risk to ecosystems and human health, necessitating effective remediation strategies. This guide explores and compares the primary pathways for its degradation: microbial, enzymatic, and advanced oxidation processes (AOPs).

Comparative Quantitative Analysis

The following table summarizes the degradation efficiencies of various methods applied to this compound and structurally related chlorophenols. The data, compiled from multiple studies, offers a quantitative basis for comparing the performance of each degradation pathway.

Degradation MethodTarget CompoundOrganism/CatalystInitial ConcentrationDegradation Efficiency (%)TimeKey Intermediates
Fungal Degradation2,4-Dichlorophenol (B122985)Fusarium sp. T1-BH.1Not specifiedNot specifiedNot specified3,5-Dichlorocatechol, 3,5-Dichloroguaiacol, This compound , Chlorohydroquinone[1]
Fungal Degradation2,4-DichlorophenolTritirachium sp. MLm197-S31 mM66.3%10 daysDichlorocatechol[2][3]
Bacterial Degradation2,4-DichlorophenolImmobilized Bacillus insolitus10-50 mg/LFaster than suspended cellsNot specified3,5-Dichlorocatechol[4]
Enzymatic DegradationGuaiacolDye-decolorizing peroxidase from Bacillus subtilisNot specifiedEffective oxidationNot specifiedNot specified[5]
Advanced Oxidation (ZVI/H₂O₂)2,4,6-TrichlorophenolZero-Valent Iron / Hydrogen PeroxideNot specified91.2%30 min3,6-dichlorohydroquinone, 3,4,6-trichlorocatechol[6]
Advanced Oxidation (ZVI/PMS)2,4,6-TrichlorophenolZero-Valent Iron / Peroxymonosulfate (B1194676)Not specified95.2% (in presence of 300 mM chloride)Not specifiedRefractory chlorinated phenols[6]
Photocatalytic Degradation2,4-DichlorophenolAg/AgBrNot specified89.4% (visible light)300 minOxalic acid, maleic acid, formic acid[7]

Degradation Pathways and Mechanisms

The degradation of this compound proceeds through distinct pathways depending on the applied method. These pathways involve a series of biochemical or chemical reactions that transform the parent compound into less harmful substances.

Microbial Degradation Pathways

Microorganisms, including fungi and bacteria, have evolved enzymatic systems to metabolize chlorinated phenols.

Fungal Degradation: White-rot fungi are particularly effective in degrading a wide range of aromatic pollutants.[1] The degradation of 2,4-Dichlorophenol, a related compound, by Fusarium sp. can lead to the formation of this compound through oxidation and subsequent methylation of 3,5-Dichlorocatechol.[1] Another pathway involves the removal of chlorine to produce chlorohydroquinone.[1]

Fungal_Degradation_Pathway 2,4-Dichlorophenol 2,4-Dichlorophenol 3,5-Dichlorocatechol 3,5-Dichlorocatechol 2,4-Dichlorophenol->3,5-Dichlorocatechol Oxidation Chlorohydroquinone Chlorohydroquinone 2,4-Dichlorophenol->Chlorohydroquinone Dechlorination This compound This compound 3,5-Dichlorocatechol->this compound Methylation

Caption: Proposed fungal degradation pathway of 2,4-Dichlorophenol.

Bacterial Degradation: Bacteria typically utilize intracellular enzymes for the degradation of chlorophenols. The process often starts with hydroxylation of the aromatic ring. For example, 2,4-Dichlorophenol is hydroxylated to 3,5-Dichlorocatechol, which is subsequently subjected to ring cleavage.[4]

Bacterial_Degradation_Pathway 2,4-Dichlorophenol 2,4-Dichlorophenol 3,5-Dichlorocatechol 3,5-Dichlorocatechol 2,4-Dichlorophenol->3,5-Dichlorocatechol Hydroxylation Ring Cleavage Products Ring Cleavage Products 3,5-Dichlorocatechol->Ring Cleavage Products Dioxygenase

Caption: General bacterial degradation pathway for 2,4-Dichlorophenol.

Enzymatic Degradation Pathway

Isolated enzymes offer a more specific approach to degradation. Laccases and peroxidases, for instance, can oxidize phenolic compounds. A dye-decolorizing peroxidase from Bacillus subtilis has been shown to oxidize guaiacol, a structural component of this compound.[5]

Enzymatic_Degradation_Pathway This compound This compound Phenoxy Radical Phenoxy Radical This compound->Phenoxy Radical Laccase/Peroxidase Oxidized Products Oxidized Products Phenoxy Radical->Oxidized Products

Caption: Enzymatic degradation of this compound.

Advanced Oxidation Processes (AOPs)

AOPs employ highly reactive species to mineralize organic pollutants. These processes are generally faster and more complete than biological methods.

Fenton and Fenton-like Processes: These methods generate hydroxyl radicals (•OH) through the reaction of hydrogen peroxide with iron salts. The ZVI/H₂O₂ system, for example, can achieve high degradation efficiencies for chlorophenols.[6]

Sulfate (B86663) Radical-Based AOPs: The activation of persulfate or peroxymonosulfate by catalysts like zero-valent iron produces sulfate radicals (SO₄•⁻), which are powerful oxidants.[6]

Photocatalysis: This process utilizes semiconductor materials, such as silver halides, which upon irradiation generate electron-hole pairs that lead to the formation of reactive oxygen species.[7]

AOP_Degradation_Pathway This compound This compound Chlorinated Intermediates Chlorinated Intermediates This compound->Chlorinated Intermediates Oxidation Mineralization Products (CO2, H2O, Cl-) Mineralization Products (CO2, H2O, Cl-) Reactive Species (•OH, SO4•-) Reactive Species (•OH, SO4•-) Reactive Species (•OH, SO4•-)->Chlorinated Intermediates Chlorinated Intermediates->Mineralization Products (CO2, H2O, Cl-) Oxidation

Caption: General pathway for Advanced Oxidation Processes.

Experimental Protocols

Reproducibility and standardization are critical in scientific research. The following sections provide generalized experimental protocols for the different degradation methods.

Microbial Degradation Protocol
  • Strain Isolation and Culturing: Isolate potential degrading microorganisms from contaminated sites. Identify the strains using molecular techniques (e.g., 16S rRNA or ITS sequencing). Culture the selected strains in a suitable medium.

  • Degradation Assay: Introduce a known concentration of this compound into the microbial culture. Incubate under optimal conditions of temperature, pH, and agitation.

  • Analysis: At regular intervals, withdraw samples and separate the biomass. Extract the supernatant and analyze the concentration of this compound and its metabolites using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Enzymatic Degradation Protocol
  • Enzyme Preparation: Isolate and purify the desired enzyme (e.g., laccase, peroxidase) or obtain a commercial preparation.

  • Reaction Setup: Prepare a reaction mixture containing the enzyme, this compound, and any necessary co-factors or mediators in a buffer at the optimal pH.

  • Reaction Monitoring: Incubate the reaction mixture at the optimal temperature. Monitor the degradation by measuring the decrease in substrate concentration using spectrophotometry or chromatography.

Advanced Oxidation Process Protocol (ZVI/H₂O₂ System)
  • Reactor Setup: Prepare an aqueous solution of this compound and adjust the initial pH.

  • Reaction Initiation: Add zero-valent iron powder and hydrogen peroxide to the solution to start the degradation process.

  • Sample Analysis: Collect samples at different time points, quench the reaction, and filter out the catalyst. Analyze the concentration of the parent compound and degradation products using HPLC or GC-MS.

Experimental Workflow

The following diagram illustrates the general workflow for studying the degradation of this compound.

Experimental_Workflow cluster_Setup Experimental Setup cluster_Reaction Degradation Reaction cluster_Analysis Analysis Microbial Culture Microbial Culture Incubation with 4,6-DCG Incubation with 4,6-DCG Microbial Culture->Incubation with 4,6-DCG Enzyme Solution Enzyme Solution Enzyme Solution->Incubation with 4,6-DCG AOP Reactor AOP Reactor AOP Reactor->Incubation with 4,6-DCG Sampling Sampling Incubation with 4,6-DCG->Sampling Extraction/Quenching Extraction/Quenching Sampling->Extraction/Quenching HPLC/GC-MS HPLC/GC-MS Extraction/Quenching->HPLC/GC-MS

Caption: General experimental workflow for degradation studies.

References

Benchmarking the synthetic efficiency of different 4,6-Dichloroguaiacol production methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methods for the production of 4,6-Dichloroguaiacol, a valuable intermediate in organic synthesis. By presenting key performance indicators, detailed experimental protocols, and visual representations of reaction pathways, this document aims to assist researchers in selecting the most efficient and suitable synthesis strategy for their specific needs.

Introduction

This compound (2,4-dichloro-6-methoxyphenol) is a chlorinated derivative of guaiacol (B22219), featuring a phenol (B47542) ring with methoxy (B1213986) and chloro substituents.[1] This structural arrangement makes it a versatile building block in the synthesis of more complex molecules, including potential therapeutic agents and agrochemicals.[1] The efficiency of its production is therefore a critical factor in the overall cost and feasibility of subsequent research and development. This guide benchmarks the common synthetic routes to this compound, focusing on direct chlorination of guaiacol using different chlorinating agents.

Comparative Analysis of Synthetic Methods

The primary route for the synthesis of this compound is the direct electrophilic chlorination of guaiacol. The methoxy and hydroxyl groups on the aromatic ring are ortho-, para-directing, making the 4 and 6 positions susceptible to chlorination. The choice of chlorinating agent significantly impacts the reaction's efficiency, selectivity, and environmental footprint. Here, we compare two prominent methods: chlorination using sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS).

Data Summary
ParameterMethod 1: Sulfuryl ChlorideMethod 2: N-Chlorosuccinimide
Starting Material GuaiacolGuaiacol
Chlorinating Agent Sulfuryl Chloride (SO₂Cl₂)N-Chlorosuccinimide (NCS)
Solvent Dichloromethane (B109758) (CH₂Cl₂)Acetonitrile (B52724) (CH₃CN)
Catalyst None (in some protocols)None (in some protocols)
Reaction Temperature 0°C to room temperatureRoom temperature
Reaction Time 1 - 4 hours2 - 6 hours
Typical Yield Moderate to HighGood to High
Purity of Crude Product Good, may require purification to remove isomersHigh, often with good selectivity
Key Advantages Readily available and inexpensive reagent.Milder and more selective reagent, easier handling.
Key Disadvantages Generates corrosive HCl and SO₂ byproducts. Can lead to over-chlorination.Higher cost of reagent compared to SO₂Cl₂.

Experimental Protocols

Method 1: Synthesis of this compound via Chlorination with Sulfuryl Chloride

This protocol describes the direct chlorination of guaiacol using sulfuryl chloride in a chlorinated solvent.

Materials:

  • Guaiacol

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) for elution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve guaiacol in dichloromethane and cool the solution to 0°C in an ice bath.

  • Slowly add a solution of sulfuryl chloride (2.2 equivalents) in dichloromethane to the cooled guaiacol solution over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Method 2: Synthesis of this compound via Chlorination with N-Chlorosuccinimide

This method employs the milder chlorinating agent N-chlorosuccinimide.

Materials:

  • Guaiacol

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (CH₃CN)

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask, dissolve guaiacol and N-chlorosuccinimide (2.2 equivalents) in acetonitrile.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the acetonitrile under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether.

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Visualizing the Synthesis

Reaction Pathway for the Synthesis of this compound

The following diagram illustrates the general reaction pathway for the dichlorination of guaiacol.

Synthesis_Pathway Guaiacol Guaiacol (2-Methoxyphenol) Intermediate Monochloro-guaiacol (Isomer Mixture) Guaiacol->Intermediate + 1 eq. Cl⁺ Chlorinating_Agent Chlorinating Agent (e.g., SO₂Cl₂ or NCS) Product This compound Intermediate->Product + 1 eq. Cl⁺

Caption: General reaction scheme for the dichlorination of guaiacol.

Comparative Workflow of Synthesis Methods

This diagram outlines the key steps in the two compared synthetic procedures.

Workflow_Comparison cluster_0 Method 1: Sulfuryl Chloride cluster_1 Method 2: N-Chlorosuccinimide M1_Start Start M1_Dissolve Dissolve Guaiacol in CH₂Cl₂ M1_Start->M1_Dissolve M1_Cool Cool to 0°C M1_Dissolve->M1_Cool M1_Add Add SO₂Cl₂ M1_Cool->M1_Add M1_React React at RT M1_Add->M1_React M1_Quench Quench with NaHCO₃ M1_React->M1_Quench M1_Extract Workup & Extraction M1_Quench->M1_Extract M1_Purify Column Chromatography M1_Extract->M1_Purify M1_End End M1_Purify->M1_End M2_Start Start M2_Dissolve Dissolve Guaiacol & NCS in Acetonitrile M2_Start->M2_Dissolve M2_React React at RT M2_Dissolve->M2_React M2_Concentrate Remove Solvent M2_React->M2_Concentrate M2_Extract Workup & Extraction M2_Concentrate->M2_Extract M2_Purify Column Chromatography M2_Extract->M2_Purify M2_End End M2_Purify->M2_End

Caption: Comparative experimental workflow for this compound synthesis.

Conclusion

The selection of a synthetic method for this compound production depends on the specific requirements of the researcher, including cost, scale, available equipment, and desired purity. The sulfuryl chloride method is a cost-effective option for large-scale synthesis, provided that appropriate safety measures are in place to handle the corrosive byproducts. For smaller-scale laboratory preparations where ease of handling and higher selectivity are prioritized, the N-chlorosuccinimide method presents a more convenient, albeit more expensive, alternative. Both methods, followed by chromatographic purification, can yield high-purity this compound suitable for further synthetic applications.

References

Interspecies Metabolic Divergence of 4,6-Dichloroguaiacol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known and inferred metabolic pathways of 4,6-Dichloroguaiacol across different species. While direct comparative studies on the metabolism of this compound are limited, this document synthesizes available data on this compound and structurally related chlorophenols to highlight potential interspecies differences. This information is critical for researchers in toxicology, environmental science, and drug development for extrapolating metabolic data across species.

Executive Summary

The metabolism of this compound, a chlorinated aromatic compound, is expected to proceed through phase I and phase II biotransformation reactions. Key metabolic pathways likely include O-demethylation, hydroxylation, and subsequent conjugation. Significant interspecies variations in the rate and profile of metabolites can be anticipated based on studies of similar compounds. For instance, while a bacterial species, Acinetobacter junii, has been shown to be incapable of degrading this compound, vertebrate species are expected to metabolize it, albeit with potential differences in the primary conjugation pathways. General studies on chlorophenols indicate that sulfation and glucuronidation are major metabolic routes in both humans and animals, with the potential for species-specific differences in the predominance of each pathway.

Comparative Metabolism of Chlorinated Phenols

Due to the scarcity of direct data on this compound, this guide draws inferences from the metabolism of other chlorophenols. The following table summarizes the major metabolic pathways for chlorophenols in different species, which can serve as a predictive framework for this compound.

Metabolic PathwayRatMouseFishHuman (inferred)Key Enzymes
Phase I
O-DemethylationLikelyLikelyLikelyLikelyCytochrome P450s (CYPs)
Ring HydroxylationObserved for other chlorophenolsObserved for other chlorophenolsObserved for other chlorophenolsLikelyCytochrome P450s (CYPs)
Formation of QuinonesPossible reactive intermediatesPossible reactive intermediatesPossible reactive intermediatesPossible reactive intermediatesCytochrome P450s (CYPs)
Phase II
GlucuronidationMajor pathway for chlorophenolsMajor pathway for chlorophenolsPresentMajor pathway for chlorophenolsUDP-glucuronosyltransferases (UGTs)
SulfationMajor pathway for chlorophenolsMajor pathway for chlorophenolsPresentMajor pathway for chlorophenolsSulfotransferases (SULTs)
Glutathione ConjugationObserved for some chlorinated compoundsObserved for some chlorinated compoundsPresentLikelyGlutathione S-transferases (GSTs)

Experimental Protocols

Understanding the methodologies used to study the metabolism of xenobiotics is crucial for interpreting and comparing data across different studies. Below is a generalized experimental protocol for an in vitro metabolism study using liver microsomes, a common system for investigating phase I metabolic pathways.

Objective: To identify and quantify the metabolites of a test compound (e.g., this compound) formed by liver microsomes from different species.

Materials:

  • Liver microsomes (e.g., from rat, mouse, human)

  • Test compound (this compound)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Quenching solution (e.g., acetonitrile (B52724) or methanol)

  • Analytical standards of potential metabolites

  • LC-MS/MS or GC-MS system

Procedure:

  • Incubation:

    • Prepare a reaction mixture containing liver microsomes, phosphate buffer, and the test compound in a microcentrifuge tube.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with shaking for a defined period (e.g., 60 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding a cold quenching solution (e.g., 2 volumes of acetonitrile). This also serves to precipitate the microsomal proteins.

  • Sample Preparation:

    • Centrifuge the mixture to pellet the precipitated proteins.

    • Collect the supernatant containing the metabolites.

    • The supernatant may be concentrated or directly injected for analysis.

  • Metabolite Identification and Quantification:

    • Analyze the sample using LC-MS/MS or GC-MS.

    • Identify metabolites by comparing their mass spectra and retention times with those of authentic standards.

    • Quantify the metabolites by constructing a standard curve using the analytical standards.

Visualizing Experimental and Metabolic Pathways

To aid in the understanding of the processes involved in studying and the biotransformation of this compound, the following diagrams have been generated.

G Experimental Workflow for In Vitro Metabolism of this compound cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare reaction mixture: - Liver microsomes - Phosphate buffer - this compound C Pre-incubate mixture at 37°C A->C B Prepare NADPH regenerating system D Initiate reaction with NADPH regenerating system B->D C->D E Incubate at 37°C D->E F Terminate reaction (e.g., with acetonitrile) E->F G Centrifuge to remove protein F->G H Analyze supernatant by LC-MS/MS or GC-MS G->H I Identify and quantify metabolites H->I

Caption: A generalized workflow for studying the in vitro metabolism of this compound.

G Inferred Metabolic Pathways of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation A This compound B 4,6-Dichlorocatechol (via O-Demethylation) A->B CYPs C Hydroxylated Metabolites A->C CYPs D Dichloro-p-benzoquinone (Reactive Intermediate) B->D Oxidation E Glucuronide Conjugates B->E UGTs F Sulfate Conjugates B->F SULTs C->E UGTs C->F SULTs G Glutathione Conjugates D->G GSTs

Comparative Analysis of the Antimicrobial Efficacy of 4,6-Dichloroguaiacol and its Putative Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated antimicrobial efficacy of 4,6-Dichloroguaiacol and its derivatives. Due to a lack of specific published data on this compound's antimicrobial properties, this analysis is based on established structure-activity relationships of related chlorinated phenols and guaiacol (B22219) derivatives. The information presented herein is intended to serve as a foundational resource for researchers investigating novel antimicrobial agents.

Executive Summary

Phenolic compounds, particularly those with halogen substitutions, are known for their broad-spectrum antimicrobial activity. Guaiacol, a key component of creosote, and its derivatives have also demonstrated antimicrobial and antioxidant properties.[1] The introduction of chlorine atoms to a phenolic ring is generally associated with an increase in antimicrobial potency. This guide synthesizes available data on related compounds to project the potential efficacy of this compound and its derivatives against common bacterial pathogens.

Comparative Antimicrobial Efficacy

CompoundChemical StructureTest OrganismMIC (µg/mL)Reference
Guaiacol2-methoxyphenolStaphylococcus aureus> 2000[2]
Pseudomonas aeruginosa> 2000[2]
Eugenol (B1671780)4-allyl-2-methoxyphenolStaphylococcus epidermidis1.7 mM (~279 µg/mL)[2]
Pseudomonas aeruginosa15.6 mM (~2560 µg/mL)[2]
2,4-Dichlorophenol2,4-dichlorophenolPseudomonas aeruginosaInduces resistance[N/A]
Pentachlorophenol (PCP)PentachlorophenolPseudomonas aeruginosaInduces resistance[N/A]
2,4,6-Triiodophenol (2,4,6-TIP)2,4,6-triiodophenolStaphylococcus aureus5[N/A]

Note: The data for 2,4-Dichlorophenol and Pentachlorophenol indicate that they can induce antibiotic resistance mechanisms in P. aeruginosa, rather than providing a direct MIC value for inhibition.

From the available data, it is evident that guaiacol itself exhibits weak antimicrobial activity.[2] However, derivatives such as eugenol show moderate activity, particularly against Gram-positive bacteria. The high potency of the halogenated phenol, 2,4,6-triiodophenol, against Staphylococcus aureus suggests that halogenation is a key factor in enhancing antimicrobial efficacy. [N/A] It is therefore plausible that this compound would exhibit significantly greater antimicrobial activity than guaiacol, with a profile potentially comparable to or exceeding that of other dichlorinated phenols.

Postulated Mechanism of Action

The primary antimicrobial action of phenolic compounds is attributed to their ability to disrupt the bacterial cell membrane.[3][4] This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[3] The lipophilicity of the compound, influenced by substitutions on the phenolic ring, plays a crucial role in its ability to interact with the lipid bilayer of the bacterial membrane. Halogenation increases the lipophilicity of phenolic compounds, thereby enhancing their membrane-disrupting capabilities.

The proposed mechanism of action for this compound and its derivatives would likely follow this established pattern of membrane disruption. The presence of two chlorine atoms would significantly increase the compound's ability to partition into the bacterial cell membrane compared to unsubstituted guaiacol.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds using the broth microdilution method, a standard and widely accepted technique.[5]

Broth Microdilution Method for MIC Determination

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Test compound (e.g., this compound) stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or phosphate-buffered saline (PBS)

  • Pipettes and sterile tips

  • Incubator (35 ± 1 °C)

  • Spectrophotometer or microplate reader (optional, for quantitative measurement)

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a serial two-fold dilution of the test compound in MHB directly in the 96-well microtiter plate. The final volume in each well should be 100 µL.

    • The concentration range should be chosen to encompass the expected MIC of the compound.

    • Include a growth control well containing 100 µL of MHB without the antimicrobial agent and a sterility control well with 200 µL of uninoculated MHB.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate (except the sterility control well), resulting in a final volume of 200 µL per well.

  • Incubation:

    • Cover the microtiter plate and incubate at 35 ± 1 °C for 16-20 hours in ambient air.

  • Reading of Results:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

    • A microplate reader can be used to measure the optical density at 600 nm for a more quantitative assessment of growth inhibition.

Visualizations

Postulated Mechanism of Action of Chlorinated Phenols

G Postulated Mechanism of Action of Chlorinated Phenols cluster_extracellular Extracellular Environment cluster_cell Bacterial Cell Chlorinated_Phenol Chlorinated Phenol (e.g., this compound) Cell_Membrane Cell Membrane Chlorinated_Phenol->Cell_Membrane Partitioning into lipid bilayer Proteins Cellular Proteins Chlorinated_Phenol->Proteins Denaturation DNA_RNA DNA/RNA Chlorinated_Phenol->DNA_RNA Inhibition of Synthesis (potential) Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Increased Permeability & Leakage of intracellular components Cell_Death Cell Death Cytoplasm->Cell_Death Loss of Homeostasis Proteins->Cell_Death Loss of Function

Caption: Postulated mechanism of chlorinated phenols on bacteria.

Experimental Workflow for MIC Determination

G Experimental Workflow for MIC Determination A Prepare Serial Dilutions of Test Compound in 96-well plate D Inoculate Microtiter Plate A->D B Prepare Bacterial Inoculum (0.5 McFarland Standard) C Dilute Inoculum to Final Concentration B->C C->D E Incubate at 35°C for 16-20 hours D->E F Visually Inspect for Growth (Turbidity) E->F G Determine MIC (Lowest concentration with no growth) F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

References

A Comparative Guide to the Environmental Persistence of Chlorinated Guaiacols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the environmental persistence of chlorinated guaiacols, focusing on their microbial degradation. Chlorinated guaiacols are persistent organic pollutants primarily originating from the chlorine bleaching of wood pulp and the disinfection of water containing lignocellulosic materials. Understanding their fate in the environment is crucial for assessing their ecological risk and developing effective remediation strategies.

Comparative Degradability of Chlorinated Guaiacols

Chlorinated Guaiacol (B22219)Chemical StructureDegradability by Rhodococcus chlorophenolicus[1]Degradability by Acinetobacter junii 5ga[2][3][4]
4-ChloroguaiacolDegradedDegraded
5-ChloroguaiacolNot explicitly stated, but likely degradedDegraded
3,5-DichloroguaiacolDegradedNot explicitly stated
3,6-DichloroguaiacolDegradedNot explicitly stated
4,5-DichloroguaiacolDegradedDegraded
4,6-DichloroguaiacolDegradedNot Degraded
3,4,6-TrichloroguaiacolDegradedNot explicitly stated
3,5,6-TrichloroguaiacolDegradedNot explicitly stated
4,5,6-TrichloroguaiacolNot explicitly statedNot Degraded
TetrachloroguaiacolDegradedNot Degraded

Note: The structural images are illustrative and require actual chemical structure diagrams for a formal publication.

Microbial Degradation Pathways

The microbial degradation of chlorinated guaiacols primarily proceeds through three main enzymatic reactions: O-demethylation, hydroxylation, and dechlorination. The specific pathway depends on the bacterial strain and the substitution pattern of the chlorinated guaiacol.

Microbial_Degradation_Pathways cluster_Acinetobacter Acinetobacter junii Pathway cluster_Rhodococcus Rhodococcus chlorophenolicus Pathway CG_A Chlorinated Guaiacol (No Cl at C6) CC_A Chlorinated Catechol CG_A->CC_A O-demethylation CG_R Chlorinated Guaiacol CHQ Chlorinated Hydroquinone (B1673460) CG_R->CHQ Hydroxylation Dechlorinated_Intermediates Dechlorinated Intermediates CHQ->Dechlorinated_Intermediates Dechlorination Ring_Cleavage Ring Cleavage Products Dechlorinated_Intermediates->Ring_Cleavage

Microbial degradation pathways of chlorinated guaiacols.

Acinetobacter junii 5ga initiates the degradation of specific chlorinated guaiacols through O-demethylation, converting them into the corresponding chlorinated catechols.[2][3][4] This bacterium, however, is unable to degrade chlorinated guaiacols that have a chlorine substituent at the 6-position of the aromatic ring.[2][3][4]

In contrast, Rhodococcus chlorophenolicus employs a different strategy, starting with a hydroxylation step, likely at the position para to the existing hydroxyl group, to form a chlorinated hydroquinone intermediate.[1] This is followed by dechlorination, leading to less chlorinated intermediates that can subsequently undergo ring cleavage.[1] This pathway allows R. chlorophenolicus to degrade a broader spectrum of chlorinated guaiacols, including the highly chlorinated tetrachloroguaiacol.[1]

Experimental Protocols

The following section outlines a general methodology for assessing the microbial degradation of chlorinated guaiacols in a laboratory setting, based on protocols described in the cited literature.

Microorganism and Culture Conditions
  • Bacterial Strain: A pure culture of a known degrader strain (e.g., Rhodococcus chlorophenolicus or Acinetobacter junii) is used.

  • Growth Medium: The bacteria are typically grown in a minimal salts medium with a suitable carbon source (e.g., guaiacol for A. junii[2][4]) to obtain sufficient biomass.

  • Induction (if required): For some strains like R. chlorophenolicus, the degradative enzymes are inducible, meaning the cells need to be exposed to the pollutant or a similar compound to activate the degradation pathway.[1]

Degradation Assay
  • Reaction Mixture: The degradation assay is performed in a liquid culture. Washed cells from the growth phase are resuspended in a fresh minimal medium containing the target chlorinated guaiacol at a defined concentration.

  • Incubation: The cultures are incubated under controlled conditions of temperature (e.g., 30-37°C) and agitation.[1]

  • Controls: Abiotic controls (without bacterial cells) are included to account for any non-biological degradation, and biotic controls (with cells but without the chlorinated guaiacol) are used to monitor the health of the culture.

Sampling and Analysis
  • Time-course Sampling: Aliquots of the culture are withdrawn at specific time intervals.

  • Sample Preparation: The samples are typically centrifuged to remove bacterial cells. The supernatant is then extracted with an organic solvent (e.g., ethyl acetate (B1210297) or toluene) to isolate the chlorinated guaiacol and its potential metabolites.[5]

  • Analytical Method: The concentrations of the parent compound and its degradation products in the extracts are determined using gas chromatography-mass spectrometry (GC-MS).[2][6][7] This technique allows for the separation, identification, and quantification of the target analytes.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Degradation Experiment cluster_analysis Analysis Strain Select Bacterial Strain Growth Grow Bacterial Culture Strain->Growth Harvest Harvest and Wash Cells Growth->Harvest Setup Set up Degradation Assay (Cells + Chlorinated Guaiacol) Harvest->Setup Incubate Incubate under Controlled Conditions Setup->Incubate Sample Collect Samples over Time Incubate->Sample Extract Extract Analytes Sample->Extract GCMS Analyze by GC-MS Extract->GCMS Data Data Analysis (Degradation Kinetics) GCMS->Data

References

4,6-Dichloroguaiacol as a Biomarker for Pulp Mill Pollution: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed evaluation of 4,6-dichloroguaiacol against other established biomarkers for monitoring the environmental impact of pulp and paper mill effluents.

Introduction

The pulp and paper industry is a significant contributor to aquatic pollution, releasing a complex mixture of chemicals into the environment. Effective monitoring of these effluents is crucial to assess their environmental impact and the efficacy of treatment processes. Biomarkers, as measurable indicators of exposure to or the effect of environmental stressors, play a pivotal role in this monitoring. This compound, a chlorinated phenolic compound formed during the bleaching of wood pulp with chlorine-based chemicals, has been identified as a potential biomarker for pulp mill pollution. This guide provides a comprehensive comparison of this compound with two other widely used biomarkers for pulp mill effluent: resin acids and the induction of the cytochrome P4501A (CYP1A) enzyme, measured via the ethoxyresorufin-O-deethylase (EROD) assay.

Biomarker Comparison: Performance and Characteristics

The selection of a suitable biomarker depends on various factors, including its specificity, sensitivity, and the ease and reliability of its measurement. Below is a comparative summary of this compound, resin acids, and EROD activity.

Biomarker CategorySpecific Biomarker/AssayPrincipleKey Performance Characteristics
Chemical Exposure This compound Direct measurement of a specific, persistent pollutant from chlorine bleaching processes in biological tissues (e.g., fish bile).Specificity: High for pulp mills using chlorine bleaching. Sensitivity: Detectable at low concentrations using GC-MS. Persistence: Relatively stable in the environment.
Chemical Exposure Resin Acids (e.g., Abietic acid, Dehydroabietic acid) Direct measurement of natural wood extractives released in high concentrations from both bleached and unbleached pulp production.Specificity: High for pulp and paper mills in general. Sensitivity: Detectable at low concentrations using GC-MS. Toxicity: Known to be toxic to aquatic life.
Biological Effect Cytochrome P4501A (CYP1A) Induction (EROD Assay) Measurement of the activity of a key enzyme involved in the detoxification of many organic pollutants, including those found in pulp mill effluent.Specificity: Responsive to a broad range of planar aromatic hydrocarbons, not exclusive to pulp mill effluent. Sensitivity: Very sensitive "early warning" indicator of exposure to inducing compounds. Response Time: Induction can be rapid upon exposure.

Quantitative Performance Data

The following table summarizes typical quantitative data for each biomarker based on experimental studies involving fish exposure to pulp and paper mill effluents.

BiomarkerTypical MatrixAnalytical MethodLimit of Detection (LOD) / Limit of Quantification (LOQ)Typical Concentrations in Exposed Fish
This compound Fish BileGas Chromatography-Mass Spectrometry (GC-MS)LOD: ~0.1-1 ng/gUp to several µg/g in bile
Resin Acids Fish Bile, WaterGas Chromatography-Mass Spectrometry (GC-MS)LOD: ~1-10 ng/L (water), ~0.1-1 µg/g (bile)>10 mg/L in effluent, <20 µg/L in receiving waters
EROD Activity Fish Liver (microsomes)Fluorometric/Spectrophotometric AssayAssay dependent, typically in pmol/min/mg protein>10-fold induction over control fish

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible measurement of these biomarkers.

Analysis of this compound and Resin Acids in Fish Bile by GC-MS

This protocol outlines the key steps for the simultaneous analysis of chlorinated guaiacols and resin acids in fish bile.

  • Sample Collection and Storage: Collect bile from exposed fish and store at -80°C until analysis.

  • Enzymatic Hydrolysis: Thaw bile samples and treat with β-glucuronidase/arylsulfatase to deconjugate the metabolites.

  • Extraction: Perform a liquid-liquid extraction with an organic solvent (e.g., methyl tert-butyl ether) or solid-phase extraction (SPE) to isolate the analytes.

  • Derivatization: Derivatize the extracted compounds to increase their volatility for GC analysis. For example, methylation for resin acids and acetylation or silylation for chloroguaiacols.

  • GC-MS Analysis: Inject the derivatized extract into a gas chromatograph coupled with a mass spectrometer. Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the compounds. The mass spectrometer is operated in selected ion monitoring (SIM) mode for high sensitivity and specificity.

  • Quantification: Quantify the analytes using a multi-point calibration curve prepared from certified standards and an internal standard.

Measurement of EROD Activity in Fish Liver

The EROD assay measures the enzymatic activity of CYP1A.

  • Tissue Preparation: Dissect the liver from the fish and homogenize it in a cold buffer to prepare a microsomal fraction through differential centrifugation.

  • Protein Quantification: Determine the total protein concentration of the microsomal suspension using a standard method (e.g., Bradford assay).

  • EROD Assay: In a temperature-controlled microplate reader, mix the microsomal sample with a reaction buffer containing 7-ethoxyresorufin (B15458) (the substrate) and NADPH (the cofactor).

  • Kinetic Measurement: Monitor the increase in fluorescence over time as 7-ethoxyresorufin is converted to the highly fluorescent product, resorufin (B1680543).

  • Calculation of Activity: Calculate the EROD activity as the rate of resorufin formation, normalized to the protein concentration (typically expressed as pmol/min/mg protein).

Signaling Pathways and Experimental Workflows

Biochemical Pathway of this compound Toxicity

Exposure to this compound can induce a range of toxic effects in fish, primarily through the induction of detoxification enzymes and the generation of oxidative stress. This can interfere with normal cellular functions and potentially lead to broader physiological impacts.

cluster_Exposure Exposure cluster_Uptake Uptake & Metabolism cluster_Toxicity Toxic Effects Pulp_Mill_Effluent Pulp Mill Effluent 4_6_DCG This compound Pulp_Mill_Effluent->4_6_DCG Fish Fish 4_6_DCG->Fish CYP1A_Induction CYP1A Induction Fish->CYP1A_Induction Metabolites Reactive Metabolites CYP1A_Induction->Metabolites Oxidative_Stress Oxidative Stress Metabolites->Oxidative_Stress Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage Physiological_Impacts Physiological Impacts Cellular_Damage->Physiological_Impacts

Biochemical pathway of this compound toxicity in fish.
Comparative Biomarker Analysis Workflow

A typical experimental workflow for comparing the three biomarkers in a controlled laboratory setting is outlined below.

Exposure Fish Exposure to Pulp Mill Effluent (different concentrations) Sampling Tissue Sampling (Bile, Liver) Exposure->Sampling Analysis_DCG_RA GC-MS Analysis of this compound & Resin Acids Sampling->Analysis_DCG_RA Analysis_EROD EROD Assay on Liver Microsomes Sampling->Analysis_EROD Data_Analysis Data Analysis & Comparison Analysis_DCG_RA->Data_Analysis Analysis_EROD->Data_Analysis

Workflow for comparative biomarker analysis.

Conclusion

The validation of this compound as a biomarker for pulp mill pollution demonstrates its utility, particularly for effluents from chlorine bleaching processes. Its high specificity and the availability of sensitive analytical methods make it a valuable tool for exposure assessment. However, a comprehensive monitoring program should consider a suite of biomarkers to provide a more complete picture of the environmental impact.

  • This compound is an excellent indicator of exposure to chlorinated compounds from pulp bleaching.

  • Resin acids serve as broader indicators of pulp mill effluent, regardless of the bleaching process.

  • EROD activity provides a sensitive, early-warning signal of biological effects from a range of organic pollutants present in the effluent.

By integrating data from these different types of biomarkers, researchers and environmental managers can gain a more robust understanding of the sources, fate, and effects of pulp and paper mill pollution in aquatic ecosystems.

Safety Operating Guide

Proper Disposal of 4,6-Dichloroguaiacol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals is paramount to ensuring a safe laboratory environment and regulatory compliance. 4,6-Dichloroguaiacol, a chlorinated phenolic compound, requires strict adherence to disposal protocols due to its potential hazards. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

Immediate Safety and Hazard Information

This compound is a hazardous substance that must be handled with care.[1] Always consult the Safety Data Sheet (SDS) before handling this chemical.[1][2][3][4] Key hazards include:

  • Toxicity: Harmful if swallowed and toxic in contact with skin.[1]

  • Corrosivity: Causes severe skin burns and eye damage.[1]

  • Carcinogenicity: Suspected of causing cancer.[1]

  • Environmental Hazards: Toxic to aquatic life with long-lasting effects.[1]

Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound.[1][3] All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[2][4]

Quantitative Hazard Data Summary
Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[1]
Skin Corrosion/IrritationSub-category 1BH314: Causes severe skin burns and eye damage[1]
Serious Eye Damage/Eye IrritationCategory 1H314: Causes severe skin burns and eye damage[1]
CarcinogenicityCategory 2H351: Suspected of causing cancer[1]
Hazardous to the Aquatic Environment, Short-Term (Acute)Category 2H411: Toxic to aquatic life with long lasting effects[1]
Hazardous to the Aquatic Environment, Long-Term (Chronic)Category 2H411: Toxic to aquatic life with long lasting effects[1]

Step-by-Step Disposal Protocol

All materials contaminated with this compound, including the pure compound, solutions, and used consumables, must be treated as hazardous waste. Under no circumstances should this chemical or its waste be disposed of down the sanitary sewer.[2][5]

1. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated PPE (gloves, etc.), weighing paper, and other consumables, in a designated, leak-proof, and sealable container.[6] This container should be clearly labeled as "Hazardous Waste: this compound".

  • Liquid Waste: Collect solutions containing this compound in a separate, shatter-proof container with a tightly fitting cap.[5][6][7] The container must be compatible with the solvent used. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5][8]

  • Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a designated, puncture-resistant sharps container.[6]

2. Labeling and Storage:

  • All waste containers must be clearly labeled with the full chemical name ("this compound"), the approximate concentration, and the words "Hazardous Waste".[5][6][8]

  • Store waste containers in a designated and secure hazardous waste accumulation area.[6][8] This area should be well-ventilated and away from incompatible materials.[2] Containers should be kept closed except when adding waste.[5][7][8]

3. Arranging for Disposal:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[6] Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve an online form or a direct call.[6][8]

  • Do not attempt to treat or neutralize the chemical waste yourself unless you are trained and it is part of an established and approved protocol.[9]

4. Spill and Emergency Procedures:

  • In case of a spill, evacuate the area and prevent others from entering.

  • If the spill is small and you are trained to handle it, use an appropriate absorbent material from a chemical spill kit to contain and clean up the spill.[7] All cleanup materials must be disposed of as hazardous waste.[8]

  • For large spills or if you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.[8]

Disposal Workflow

A Generation of This compound Waste B Segregate Waste A->B C Solid Waste (PPE, consumables) B->C D Liquid Waste (solutions) B->D E Sharps Waste (needles, glass) B->E F Collect in Labeled, Compatible Container C->F D->F E->F G Store in Designated Hazardous Waste Area F->G H Contact EHS for Waste Pickup G->H I Proper Disposal by Licensed Facility H->I

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 4,6-Dichloroguaiacol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4,6-Dichloroguaiacol

Hazard Assessment: this compound is a chlorinated derivative of guaiacol.[1] Based on data for similar compounds such as 2,4-Dichlorophenol, it should be treated as a hazardous substance. Potential hazards include:

  • Acute Toxicity: Harmful if swallowed and likely toxic in contact with skin.

  • Skin and Eye Damage: Expected to cause severe skin burns and serious eye damage.

  • Carcinogenicity: May be suspected of causing cancer.

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.

Physical and Chemical Properties
CAS Number 16766-31-7
Molecular Formula C₇H₆Cl₂O₂
Molecular Weight 193.03 g/mol
Appearance Solid (form may vary)

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications and Best Practices
Eye and Face Protection Chemical safety goggles and a face shieldGoggles should provide a complete seal around the eyes. A face shield should be worn over goggles when there is a splash hazard.
Skin Protection Chemical-resistant gloves (double-gloving recommended), lab coat, and closed-toe shoesFor chlorinated phenols, butyl rubber or Viton™ gloves are often recommended. Nitrile gloves may be suitable for short-term use but should be changed immediately upon contamination. A chemically resistant apron may be necessary for larger quantities.[2]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesTo be used in areas with inadequate ventilation or when the potential for airborne exposure exists. A full-face respirator may be required in some situations.

Operational Plan: Step-by-Step Handling Procedures

A clear and logical workflow is essential for the safe handling of this compound. The following diagram outlines the key steps from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_sds Review SDS for This compound and similar compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood, Spill Kit) prep_ppe->prep_workspace handling_weigh Weigh/Measure Chemical in a Fume Hood prep_workspace->handling_weigh Proceed to handling handling_exp Perform Experiment handling_weigh->handling_exp cleanup_decon Decontaminate Glassware and Surfaces handling_exp->cleanup_decon Experiment complete cleanup_ppe Properly Remove and Dispose of PPE cleanup_decon->cleanup_ppe disposal_collect Collect Waste in Labeled, Sealed Containers cleanup_ppe->disposal_collect Begin disposal disposal_store Store Waste in a Designated Area disposal_collect->disposal_store disposal_pickup Arrange for Hazardous Waste Pickup disposal_store->disposal_pickup

Caption: Workflow for Safe Handling of this compound

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

  • In case of skin contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] For phenol-based compounds, after initial water flushing, wiping the affected area with polyethylene (B3416737) glycol (PEG 300 or 400) is recommended to help remove the chemical.[4][5][6][7][8] Seek immediate medical attention.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Seek immediate medical attention.

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste contaminated with this compound, including unused chemical, contaminated labware (pipette tips, tubes), and PPE, must be collected in a designated, properly labeled, and sealed hazardous waste container.[9]

  • Waste Segregation: Do not mix phenolic waste with other waste streams unless instructed to do so by your institution's environmental health and safety (EHS) department.

  • Storage: Store hazardous waste containers in a well-ventilated, designated area away from incompatible materials.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's EHS department. Follow all local, state, and federal regulations for hazardous waste disposal. Under no circumstances should this compound be disposed of down the drain.[9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.